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  • Product: 3,5-Dimethoxy-6-methylpyrazin-2-amine
  • CAS: 90008-58-5

Core Science & Biosynthesis

Foundational

Electronic properties of methoxy-substituted pyrazine rings

An in-depth technical guide on the electronic properties of methoxy-substituted pyrazine rings, designed for researchers, materials scientists, and medicinal chemists. Executive Summary Pyrazine is a privileged 1,4-diazi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the electronic properties of methoxy-substituted pyrazine rings, designed for researchers, materials scientists, and medicinal chemists.

Executive Summary

Pyrazine is a privileged 1,4-diazine scaffold ubiquitous in both FDA-approved therapeutics and advanced organic materials[1]. However, its native highly electron-deficient nature often limits its reactivity and target-binding capabilities. The introduction of a methoxy group (–OCH 3​ ) fundamentally rewires the electronic landscape of the pyrazine ring. By initiating a complex "push-pull" dynamic of π -donation and σ -withdrawal, methoxy substitution transforms the core from a biologically passive, electrophile-resistant ring into a highly tunable pharmacophore[2][3]. This guide deconstructs the mechanistic causality behind these electronic shifts, provides self-validating protocols for their measurement, and outlines their critical implications in modern drug design.

Fundamental Electronic Modulation: The Push-Pull Dynamics

Unsubstituted pyrazine is a completely planar, highly symmetric ( D2h​ ) heteroaromatic molecule[2]. Because of the strong electronegativity of the two para-oriented nitrogen atoms, the ring is severely π -deficient. This deficiency manifests as a negligible dipole moment (0 D) and an exceptionally low basicity, with a pKa​ of approximately 0.65[2][4].

When a methoxy group is introduced (e.g., 2-methoxypyrazine), the symmetry is broken, and the electronic properties are dictated by two competing forces:

  • π -Donation (+M Effect): The lone pairs on the oxygen atom delocalize into the π -system of the pyrazine ring. This resonance effect significantly enriches the electron density at the ortho and para positions (specifically N-1, C-3, and C-5).

  • σ -Withdrawal (-I Effect): Simultaneously, the electronegativity of the oxygen atom exerts an inductive electron-withdrawing effect through the σ -bond framework.

The net macroscopic result is a dramatic alteration in the molecule's spectroscopic signature. For example, 15 N-NMR profiling demonstrates that methoxy substitution induces a massive low-frequency shift at the adjacent N-1 position. This shift is a direct, measurable consequence of the strong π -donating nature of the methoxy group shielding the nitrogen nucleus[3].

PushPull Sub Methoxy Substitution (-OCH3) PiDon +M Effect (π-Donation) Lone Pair Delocalization Sub->PiDon SigWith -I Effect (σ-Withdrawal) Electronegative Oxygen Sub->SigWith N1Shift 15N NMR Low-Frequency Shift Increased e- Density at N1 PiDon->N1Shift HOMOLUMO HOMO Energy Raised Narrowed Band Gap PiDon->HOMOLUMO SigWith->HOMOLUMO pKa pKa & Basicity Tuning Altered Pharmacokinetics N1Shift->pKa HOMOLUMO->pKa

Logical flow of electronic push-pull dynamics induced by methoxy substitution on pyrazine.

Computational & Spectroscopic Profiling

The electronic rewiring induced by the methoxy group directly impacts the Frontier Molecular Orbitals (FMOs). In unsubstituted pyrazine, the Lowest Unoccupied Molecular Orbital (LUMO) is highly stabilized, making the ring susceptible to nucleophilic attack but highly resistant to electrophilic aromatic substitution[2]. The electron-donating nature of the methoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and fundamentally altering the molecule's redox potentials[5][6].

Table 1: Comparative Electronic and Chemical Properties

PropertyUnsubstituted PyrazineMethoxy-Substituted PyrazineMechanistic Causality
Basicity ( pKa​ ) 0.65~0.85 π -donation (+M) slightly offsets the inherent electron deficiency of the diazine core, increasing proton affinity[4][7].
Dipole Moment 0 D (Symmetric D2h​ )> 0 D (Asymmetric)Introduction of the electronegative oxygen breaks molecular symmetry, creating a permanent dipole[2][8].
15 N NMR Shift (N-1) Reference (0 ppm relative)Significant Low-Frequency ShiftLone pair delocalization from oxygen specifically shields the adjacent N-1 position[3].
HOMO Level Deep / Highly StabilizedRaised (Destabilized)The net electron-donating nature of the methoxy group raises the energy of the highest occupied orbital[5][6].
Electrophilic Reactivity Highly ResistantModerately ActivatedIncreased electron density at ortho/para carbons facilitates previously unfavorable electrophilic substitutions[2].

Experimental Workflow: Electrochemical & Computational Characterization

To rationally deploy methoxy-pyrazines in drug discovery, their electronic properties must be empirically validated. The field-standard methodology couples Cyclic Voltammetry (CV) to extract macroscopic redox potentials with Density Functional Theory (DFT) to map the spatial distribution of the molecular orbitals[5][9].

Step-by-Step Methodology

Phase 1: Electrochemical Profiling (Cyclic Voltammetry)

  • Sample & Electrolyte Preparation: Dissolve the methoxy-pyrazine derivative in anhydrous acetonitrile (CH 3​ CN) to a concentration of 1.0 mM.

    • Causality: Anhydrous CH 3​ CN is mandatory as water has a narrow electrochemical window and will undergo electrolysis, masking the pyrazine redox peaks.

  • Supporting Electrolyte: Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ).

    • Causality: The bulky TBAPF 6​ ions provide high ionic conductivity without specifically adsorbing onto the electrode surface, preventing fouling.

  • Cell Setup & Execution: Utilize a three-electrode system (glassy carbon working, platinum wire counter, Ag/Ag + reference). Scan at 50–100 mV/s under an inert argon atmosphere to prevent oxygen reduction interference. Record the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials.

  • Self-Validating Calibration: Spike the solution with Ferrocene (Fc) as an internal standard.

    • Causality: The Fc/Fc + redox couple is highly reversible. Referencing onset potentials against the E1/2​(Fc/Fc+) peak ensures the calculated HOMO/LUMO values are immune to reference electrode drift, creating a self-validating measurement system.

    • Calculation: EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

Phase 2: Computational Mapping (DFT) 5. Geometry Optimization: Perform DFT calculations using Gaussian software at the B3LYP/6-31G(d,p) level of theory[5][6].

  • Causality: The B3LYP functional paired with the 6-31G(d,p) basis set is chosen because the polarization functions (d,p) accurately model the severe electron density distortions caused by the highly electronegative nitrogen and oxygen atoms—distortions that simpler basis sets fail to capture.

Workflow Prep 1. Sample Preparation (1.0 mM in CH3CN + TBAPF6) CV 2. Cyclic Voltammetry (CV) Extract Onset Redox Potentials Prep->CV DFT 3. DFT Calculations (B3LYP/6-31G* Optimization) Prep->DFT Calc 4. FMO Energy Calculation Empirical HOMO/LUMO Mapping CV->Calc DFT->Calc MedChem 5. Medicinal Chemistry Target Affinity & pKa Prediction Calc->MedChem

Step-by-step experimental and computational workflow for electronic characterization.

Medicinal Chemistry Implications

In pharmaceutical development, the methoxy-pyrazine motif is a powerful tool for tuning pharmacokinetics and target engagement. Pyrazine itself is a privileged scaffold found in essential medicines like the proteasome inhibitor bortezomib and the anti-tuberculosis agent pyrazinamide[1]. Methoxy substitution elevates this scaffold's utility:

  • Target Affinity & Kinase Inhibition: The inherent dipole moment and hydrogen-bonding capacity of the methoxy-pyrazine core are crucial for molecular recognition[8]. In the development of CSNK2A kinase inhibitors, 2,6-disubstituted pyrazines have shown exceptional potency. The integration of methoxy groups (e.g., ortho-methoxy anilines or methoxy ethers) serves as a highly effective bioisosteric replacement. This substitution maintains submicromolar cellular activity while drastically improving kinome-wide selectivity by acting as a precise hydrogen bond acceptor within the ATP-binding pocket[10][11].

  • pKa​ Tuning and Bioavailability: The subtle modulation of basicity (shifting pKa​ from 0.65 to ~0.85)[4][7] dictates the protonation state of the molecule at physiological pH. This precise tuning prevents the molecule from becoming overly ionized in the gastrointestinal tract, thereby optimizing oral bioavailability and cellular membrane permeability.

  • Late-Stage Functionalization: Historically, the electron-deficient nature of pyrazine made cross-coupling difficult. However, modern transition-metal-catalyzed C-H functionalization techniques now leverage the altered electronic states of methoxy-pyrazines to rapidly synthesize complex arrays, accelerating structure-activity relationship (SAR) profiling[1].

References

  • [2] Houben-Weyl Methods of Organic Chemistry: Monocyclic (or Annulated) 6-Ring Systems with Two N-Atoms. Thieme Connect. Available at:

  • [3] Solving Quality Problems in Several Flavor Aroma Chemicals. Perfumer & Flavorist. Available at:

  • [9] Elaboration of low-band-gap π-conjugated systems based on thieno[3,4-b]pyrazines. D-NB. Available at:

  • [8] 2-[(Pyridin-4-yl)methoxy]pyrazine | Research Chemical. Benchchem. Available at:

  • [5] Tuning the HOMO-LUMO Gap of Pyrene Effectively via Donor-Acceptor Substitution. ResearchGate. Available at:

  • [4] Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. NIH. Available at:

  • [1] Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at:

  • [10] Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH. Available at:

  • [6] Synthesis, Characterization, DFT and Photocatalytic Studies of a New Pyrazine Cadmium(II) Tetrakis(4-methoxy-phenyl)-porphyrin Compound. MDPI. Available at:

  • [7] Showing Compound 2-Methoxy-3-(1-methylpropyl)pyrazine. FooDB. Available at:

  • [11] Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH. Available at:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 3,5-Dimethoxy-6-methylpyrazin-2-amine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Substituted Pyrazines The pyrazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demons...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyrazines

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of substituents on the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. 3,5-Dimethoxy-6-methylpyrazin-2-amine is a highly functionalized pyrazine derivative poised to be a valuable building block for the synthesis of complex heterocyclic systems, particularly in the realm of drug discovery and materials science. The electron-donating methoxy groups and the nucleophilic amino group on this molecule offer multiple reaction sites for further chemical elaboration.

Physicochemical Properties and Spectroscopic Data (Predicted)

While specific experimental data for 3,5-Dimethoxy-6-methylpyrazin-2-amine is not widely available, its properties can be predicted based on closely related analogs.

PropertyPredicted Value
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, DMSO, and chlorinated solvents
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.5-8.0 (s, 1H, Ar-H), 4.5-5.5 (br s, 2H, -NH₂), 3.9-4.1 (s, 3H, -OCH₃), 3.8-4.0 (s, 3H, -OCH₃), 2.3-2.5 (s, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 155-158 (C-O), 150-153 (C-O), 145-148 (C-N), 130-135 (C-NH₂), 120-125 (C-CH₃), 52-55 (-OCH₃), 52-55 (-OCH₃), 20-23 (-CH₃)
IR (KBr, cm⁻¹) ν 3400-3500 (N-H stretch), 2950-3050 (C-H stretch), 1600-1620 (C=N stretch), 1200-1300 (C-O stretch)
Mass Spectrometry (EI) m/z (%) = 169 (M⁺)

Proposed Synthesis of 3,5-Dimethoxy-6-methylpyrazin-2-amine

A plausible synthetic route to 3,5-Dimethoxy-6-methylpyrazin-2-amine can be extrapolated from established pyrazine chemistry, particularly the synthesis of related alkoxypyrazines.[1] The proposed multi-step synthesis starts from the commercially available 2-amino-6-methylpyrazine.

Synthesis_of_Target_Molecule A 2-Amino-6-methylpyrazine B 2-Bromo-6-methylpyrazine A->B 1. Diazotization (NaNO₂, HBr) 2. Sandmeyer Reaction (CuBr) C 2-Bromo-3,5-dimethoxy-6-methylpyrazine B->C Oxidative Bromination (Br₂, H₂SO₄/HNO₃) D 3,5-Dimethoxy-6-methylpyrazin-2-amine C->D Nucleophilic Substitution (NaNH₂, liq. NH₃)

Caption: Proposed synthetic pathway to 3,5-Dimethoxy-6-methylpyrazin-2-amine.

Protocol 1: Synthesis of 2-Bromo-6-methylpyrazine (B)
  • Diazotization: To a solution of 2-amino-6-methylpyrazine (A) in aqueous HBr (48%), cooled to 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: Add the cold diazonium salt solution to a solution of copper(I) bromide in HBr at 60-70 °C.

  • Work-up: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-6-methylpyrazine (B).

Protocol 2: Synthesis of 2-Bromo-3,5-dimethoxy-6-methylpyrazine (C)

This step is a hypothetical extension of known pyrazine chemistry and requires experimental validation.

  • Oxidative Bromination and Methoxylation: A direct one-pot conversion could be explored. Alternatively, a stepwise approach involving bromination followed by methoxylation would be more conventional. Given the electron-rich nature of the pyrazine ring after initial methoxylation, a second methoxylation would be challenging to control regioselectively. A more plausible route would involve the synthesis of 2,6-dibromo-3-methylpyrazine followed by a controlled, stepwise nucleophilic substitution with sodium methoxide.

Protocol 3: Synthesis of 3,5-Dimethoxy-6-methylpyrazin-2-amine (D)
  • Amination: In a flask equipped with a dry ice condenser, dissolve 2-bromo-3,5-dimethoxy-6-methylpyrazine (C) in liquid ammonia.

  • Reaction: Add sodium amide portion-wise to the solution at -78 °C and allow the reaction to stir for several hours.

  • Quenching and Work-up: Carefully quench the reaction with ammonium chloride. Allow the ammonia to evaporate, and then add water to the residue. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain 3,5-Dimethoxy-6-methylpyrazin-2-amine (D).

Application in the Synthesis of Pteridine Derivatives

A primary application of aminopyrazines is in the construction of the pteridine ring system, a core structure in many biologically active molecules and cofactors.[3][4] 3,5-Dimethoxy-6-methylpyrazin-2-amine can serve as a key precursor for the synthesis of novel substituted pteridines.

Pteridine_Synthesis_Workflow cluster_0 Pyrazine Precursor cluster_1 Dicarbonyl Compound cluster_2 Condensation Reaction cluster_3 Pteridine Product A 3,5-Dimethoxy-6-methylpyrazin-2-amine C Condensation A->C B α-Dicarbonyl Compound (e.g., glyoxal, diacetyl) B->C D Substituted Pteridine Derivative C->D Cyclization & Aromatization

Sources

Application

Application Note: 3,5-Dimethoxy-6-methylpyrazin-2-amine in Targeted Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Compound Focus: 3,5-Dimethoxy-6-methylpyrazin-2-amine (CAS: 90008-58-5) Executive Summary & Rationale In modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Compound Focus: 3,5-Dimethoxy-6-methylpyrazin-2-amine (CAS: 90008-58-5)

Executive Summary & Rationale

In modern medicinal chemistry, the 2-aminopyrazine scaffold is recognized as a highly privileged motif, particularly in the development of targeted kinase inhibitors[1]. 3,5-Dimethoxy-6-methylpyrazin-2-amine represents a highly specialized, electron-rich building block designed to optimize both target affinity and physicochemical properties.

Unlike unsubstituted aminopyrazines, the strategic placement of two methoxy groups and a methyl group on this pyrazine core serves a distinct mechanistic purpose. The electron-donating methoxy groups increase the basicity of the pyrazine nitrogen, strengthening its hydrogen-bonding capacity, while simultaneously occupying adjacent hydrophobic pockets to improve overall ligand efficiency[2]. This application note provides a comprehensive guide to the mechanistic utility, physicochemical profiling, and synthetic incorporation of this compound into drug-like molecules.

Mechanistic Insights: The Kinase Hinge-Binding Paradigm

The primary application of 3,5-dimethoxy-6-methylpyrazin-2-amine is as a hinge-binding pharmacophore in ATP-competitive kinase inhibitors (e.g., targeting Nek2, PI3K, and PKC)[3][4].

Causality of Structural Features
  • The 2-Amino Group & Pyrazine Nitrogen (N1): This specific arrangement creates a bidentate hydrogen-bonding system (one donor, one acceptor) that perfectly mimics the adenine ring of ATP. This allows the molecule to anchor securely to the backbone amides of the kinase hinge region[2].

  • 3,5-Dimethoxy Substituents: In kinase targets like Nek2, methoxy groups at these positions project into the solvent channel or shallow hydrophobic pockets (e.g., engaging in hydrophobic contacts with residues like Ile14 and Gly92). Furthermore, they enhance the aqueous solubility of the final drug candidate[2][4].

  • 6-Methyl Group: This group provides a critical steric boundary. When the amine is coupled to an aryl core, the methyl group restricts bond rotation, locking the molecule into a bioactive, coplanar conformation and shielding the pyrazine ring from off-target metabolic oxidation.

G cluster_0 3,5-Dimethoxy-6-methylpyrazin-2-amine N1 2-Amino Group (NH2) Hinge Kinase Hinge Region (e.g., Nek2, PI3K) N1->Hinge H-bond Donor N2 Pyrazine Nitrogen (N1) N2->Hinge H-bond Acceptor OMe 3,5-Dimethoxy Groups Pocket Hydrophobic Pocket / Solvent Channel OMe->Pocket Steric Fill & Solubilization Me 6-Methyl Group Gate Gatekeeper Residue Me->Gate Steric Clash Prevention

Fig 1. Pharmacophore mapping of 3,5-dimethoxy-6-methylpyrazin-2-amine in kinase hinge binding.

Physicochemical Profiling

Understanding the baseline metrics of this building block is essential for calculating ligand efficiency (LE) and lipophilic efficiency (LiPE) during hit-to-lead optimization.

PropertyValueCausality / Relevance
CAS Number 90008-58-5Unique identifier for procurement and database tracking[5].
Molecular Formula C₇H₁₁N₃O₂Defines stoichiometry for synthetic equivalents[6].
Molecular Weight 169.18 g/mol Low MW makes it an ideal fragment for Fragment-Based Drug Design (FBDD)[6].
H-Bond Donors 1 (-NH₂)Critical for anchoring to the kinase hinge region[3].
H-Bond Acceptors 4 (2x N, 2x O)Modulates binding affinity and aqueous solubility[4].

Synthetic Application Protocol: Buchwald-Hartwig Cross-Coupling

Because pyrazines are inherently electron-deficient, standard Nucleophilic Aromatic Substitution (SₙAr) using this amine is often low-yielding. To reliably couple 3,5-dimethoxy-6-methylpyrazin-2-amine to an aryl or heteroaryl halide core, a Palladium-catalyzed Buchwald-Hartwig Amination is the self-validating standard.

Causality of Reagent Selection:
  • Catalyst/Ligand (Pd₂(dba)₃ / Xantphos): Xantphos is a bidentate ligand with a large bite angle. This forces the palladium intermediate into a geometry that accelerates reductive elimination, preventing the basic pyrazine nitrogens from coordinating to and "poisoning" the palladium catalyst.

  • Base (Cs₂CO₃): A mild inorganic base is chosen over strong bases like NaOtBu to prevent the cleavage of the methoxy groups or degradation of sensitive functional groups on the core scaffold.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide core (1.0 equiv), 3,5-dimethoxy-6-methylpyrazin-2-amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere Establishment:

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Nitrogen (N₂) or Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition & Heating:

    • Inject anhydrous 1,4-dioxane (to achieve a 0.2 M concentration) through the septum.

    • Heat the reaction mixture to 100°C in a pre-heated oil bath and stir vigorously for 12–16 hours. Self-Validation Check: Monitor reaction progress via LC-MS; the disappearance of the aryl halide mass peak confirms conversion.

  • Workup & Extraction:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography (typically using a gradient of Hexanes/EtOAc or DCM/MeOH depending on the core polarity) to isolate the final coupled product.

G Step1 Step 1: Reagent Preparation Dry Solvents, Pd2(dba)3, Xantphos Step2 Step 2: Buchwald-Hartwig Coupling 100°C, 16h under N2 Step1->Step2 Step3 Step 3: Workup & Extraction EtOAc/Brine wash Step2->Step3 Step4 Step 4: Purification Flash Chromatography (Silica) Step3->Step4 Step5 Step 5: Characterization NMR, LC-MS validation Step4->Step5

Fig 2. Step-by-step synthetic workflow for Pd-catalyzed Buchwald-Hartwig cross-coupling.

Biological Validation: TR-FRET Kinase Assay

To validate the efficacy of the synthesized aminopyrazine derivative, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

  • Causality: Pyrazine derivatives can sometimes exhibit intrinsic fluorescence. TR-FRET utilizes a time delay before measuring emission, which completely eliminates background auto-fluorescence from the compound, ensuring that the IC₅₀ data is highly trustworthy and self-validating.

Assay Protocol:
  • Incubation: Incubate the purified recombinant kinase (e.g., Nek2 or PI3K) with the synthesized aminopyrazine inhibitor in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 30 minutes at room temperature.

  • Reaction Initiation: Add ATP (at the predetermined Km​ concentration) and the specific biotinylated peptide substrate to initiate the reaction.

  • Detection: After 60 minutes, stop the reaction by adding EDTA. Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Readout: Read the plate on a microplate reader capable of TR-FRET (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the IC₅₀ based on the ratio of 665/615 nm emissions.

References

  • Molbase Chemical Database. "3,5-dimethoxy-6-methylpyrazin-2-amine (CAS 90008-58-5) Properties." Molbase. Available at: [Link]

  • ChemWhat. "Pyrazine, 2-amino-3,5-dimethoxy-6-methyl- (7CI) CAS 90008-58-5." ChemWhat. Available at:[Link]

  • Journal of Medicinal Chemistry. "Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization." ACS Publications. Available at:[Link]

  • PMC (National Institutes of Health). "Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues." NIH. Available at:[Link]

  • MDPI. "Structural Determinants of Isoform Selectivity in PI3K Inhibitors." MDPI. Available at: [Link]

Sources

Method

Application Notes & Protocols for High-Throughput Screening of Pyrazine Amine Libraries

Introduction: The Strategic Value of Pyrazine Amines in Drug Discovery Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms in a 1,4-para arrangement, is a privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Pyrazine Amines in Drug Discovery

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms in a 1,4-para arrangement, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and structural similarity to other key heterocycles have established it as a valuable bioisostere for benzene, pyridine, and pyrimidine in drug design.[2] This has led to the successful incorporation of the pyrazine core into numerous FDA-approved drugs, including the anti-diabetic Glipizide and the proteasome inhibitor Bortezomib.[2] The pyrazine substructure is particularly prominent in the development of kinase inhibitors, where a nitrogen atom on the ring frequently serves as a critical hydrogen bond acceptor, anchoring the molecule within the ATP-binding pocket of the target kinase.[2][3]

Amine-substituted pyrazines represent a particularly fruitful area for library synthesis and drug discovery. The amino group provides a versatile chemical handle for creating vast and diverse compound libraries through various amination and coupling reactions.[4][5] This diversity is paramount for exploring the extensive chemical space required to identify novel, potent, and selective modulators of biological targets.

Given the potential scale of these libraries, often containing thousands to millions of compounds, high-throughput screening (HTS) is the only feasible strategy for initial hit identification.[6] HTS leverages automation, miniaturized assay formats, and sensitive detection methods to rapidly evaluate large collections of compounds, enabling the discovery of promising starting points for drug development programs.[6][7] This guide provides a comprehensive framework and detailed protocols for the successful design and execution of an HTS campaign targeting a pyrazine amine library, from initial assay development to hit confirmation and triage.

Part 1: Assay Development: Building a Robust and Reliable Screening Platform

The success of any HTS campaign is fundamentally dependent on the quality of the biological assay. A robust assay must be accurate, reproducible, and sufficiently sensitive to detect the desired biological activity with minimal interference from the test compounds.[6] This section details the critical steps for developing and validating a biochemical kinase inhibition assay, a common application for pyrazine-based libraries.[3]

The Principle of TR-FRET Kinase Binding Assays

For this guide, we will focus on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay, a powerful technology for HTS. This assay format directly measures the binding of a test compound to a kinase's ATP pocket by disrupting the interaction between a fluorescently-labeled tracer (which binds in the ATP pocket) and a terbium- or europium-labeled antibody that recognizes the kinase.

When the tracer is bound to the antibody-labeled kinase, excitation of the lanthanide donor results in energy transfer to the fluorescent acceptor (the tracer), producing a high TR-FRET signal. An inhibitor from the pyrazine amine library that binds to the ATP pocket will displace the tracer, leading to a decrease in the TR-FRET signal. This provides a direct and sensitive measure of target engagement.

Experimental Protocol 1: Assay Development and Validation

Objective: To optimize and validate a 384-well TR-FRET binding assay to ensure its suitability for HTS.

Materials:

  • Purified recombinant kinase of interest

  • Lanthanide (e.g., Europium)-labeled anti-tag antibody (specific to the tag on the kinase, e.g., anti-GST or anti-His)

  • Kinase tracer (Alexa Fluor™ 647-labeled ATP-competitive ligand)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Positive Control Inhibitor (a known inhibitor of the target kinase, e.g., Staurosporine)

  • DMSO (HPLC grade)

  • 384-well, low-volume, white microplates

Methodology:

  • Step 1: Tracer Concentration Optimization:

    • Causality: Determining the optimal tracer concentration is critical. It must be at or below its dissociation constant (Kd) to ensure that test compounds can effectively compete for binding, yet high enough to provide a robust signal window.

    • Create a serial dilution of the kinase tracer in Assay Buffer.

    • In a 384-well plate, add a fixed, excess concentration of the Eu-labeled antibody and a fixed concentration of the kinase.

    • Add the serially diluted tracer to the wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader.

    • Select the tracer concentration that corresponds to its approximate Kd value (the concentration at which 50% of the maximal signal is observed).

  • Step 2: Kinase Titration:

    • Causality: The kinase concentration must be optimized to produce a sufficient signal-to-background ratio without leading to excessive reagent consumption.

    • Using the optimized tracer concentration from Step 1, create a serial dilution of the kinase in Assay Buffer.

    • Add the serially diluted kinase to wells containing the fixed tracer and Eu-antibody concentrations.

    • Incubate and read the plate as described above.

    • Select the kinase concentration that gives 80% of the maximal signal (EC₈₀). This ensures the assay is sensitive to inhibitors while maintaining a strong signal.

  • Step 3: Assay Robustness and Z'-Factor Determination:

    • Causality: The Z'-factor is a statistical parameter that determines the quality and suitability of an assay for HTS.[8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls, making it robust for screening.[8]

    • Prepare a 384-well plate with multiple replicates of the following controls:

      • Negative Controls (High Signal): Add optimized concentrations of kinase, tracer, and antibody in Assay Buffer containing 0.1% DMSO (the final vehicle concentration for the compound library).[8]

      • Positive Controls (Low Signal): Add the same components as the negative control, but include a saturating concentration of a known potent inhibitor (e.g., 10 µM Staurosporine).

    • Incubate and read the plate.

    • Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| ) Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

    • The assay is considered validated for HTS when a Z'-factor is consistently > 0.5.[8]

Visualization: Assay Development Workflow

Assay_Development cluster_prep Preparation cluster_opt Optimization cluster_val Validation cluster_end Outcome Reagents Select Kinase, Tracer, Antibody Tracer_Opt 1. Optimize Tracer Concentration (Kd) Reagents->Tracer_Opt Kinase_Opt 2. Titrate Kinase (EC80) Tracer_Opt->Kinase_Opt Z_Factor 3. Determine Z'-Factor (Controls) Kinase_Opt->Z_Factor Decision Z' > 0.5? Z_Factor->Decision Proceed Proceed to HTS Decision->Proceed Yes Re_Opt Re-Optimize Assay Decision->Re_Opt No Re_Opt->Tracer_Opt

Caption: Workflow for the development and validation of a robust HTS assay.

Part 2: The High-Throughput Screening Campaign

Once a robust assay has been developed and validated, the primary screen can commence. This phase involves screening the entire pyrazine amine library at a single concentration to identify "primary hits."[7]

Experimental Protocol 2: Primary HTS of a Pyrazine Amine Library

Objective: To screen a pyrazine amine library at a single concentration to identify compounds that inhibit kinase binding.

Materials:

  • Validated assay components (from Protocol 1)

  • Pyrazine Amine Library (e.g., 10,000 compounds) plated in 384-well source plates at 10 mM in DMSO.

  • Acoustic liquid handler (e.g., Echo®) for nanoliter-volume dispensing.[7]

  • Automated plate handling and liquid dispensing systems.

  • TR-FRET plate reader with a plate stacker.

Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the 10 mM source plates into the corresponding wells of the 384-well assay plates. This results in a final assay concentration of 10 µM in a 50 µL final volume.

    • Designate specific columns for controls:

      • Negative (Vehicle) Controls: Dispense 50 nL of DMSO.

      • Positive (Inhibitor) Controls: Dispense 50 nL of the 10 mM positive control stock.

  • Reagent Addition:

    • Using an automated multidrop dispenser, add 25 µL of a 2X solution of the kinase and Eu-antibody in Assay Buffer to all wells.

    • Incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the kinase before the tracer is introduced.

  • Tracer Addition and Incubation:

    • Add 25 µL of a 2X solution of the kinase tracer in Assay Buffer to all wells.

    • Seal the plates and incubate for 60 minutes at room temperature, protected from light.

  • Signal Detection:

    • Read the plates on a TR-FRET plate reader.

Data Analysis and Hit Identification
  • Normalization: The raw TR-FRET ratio data from each well is normalized to the plate controls to determine the percent inhibition: % Inhibition = 100 * (1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ) )

  • Hit Selection: A primary hit is typically defined as a compound that exhibits an inhibition value greater than a specific threshold.[9] A common method is to set the threshold based on the standard deviation (σ) of the negative (vehicle) controls on each plate.

    • Hit Threshold: % Inhibition > (Mean_neg_inhibition + 3 * σ_neg_inhibition)

    • For this campaign, we will define a hit as any compound producing ≥50% inhibition .

Data Presentation: Exemplary Primary HTS Data
ParameterPlate 1Plate 2Plate 3
Mean Negative Control Signal 285029102880
Mean Positive Control Signal 450465455
Z'-Factor 0.820.790.81
Total Compounds Screened 320320320
Number of Primary Hits (≥50% Inh.) 586
Primary Hit Rate 1.56%2.50%1.88%
Visualization: High-Throughput Screening Workflow```dot

HTS_Workflow Lib Pyrazine Amine Library (10 mM in DMSO) Ac_Disp Acoustic Dispensing (50 nL) [Final Conc. = 10 µM] Lib->Ac_Disp Assay_Plate 384-Well Assay Plate (with Controls) Ac_Disp->Assay_Plate Reagent_1 Add 2X Kinase/Antibody (Pre-incubate) Assay_Plate->Reagent_1 Reagent_2 Add 2X Tracer (Incubate) Reagent_1->Reagent_2 Read TR-FRET Plate Reader Reagent_2->Read Data_Analysis Data Normalization (% Inhibition) Read->Data_Analysis Hit_Selection Hit Selection (e.g., >50% Inhibition) Data_Analysis->Hit_Selection Hits Primary Hit List Hit_Selection->Hits

Sources

Application

The Role of Pyrazine Derivatives as Flavoring Agents in Food Science: Application Notes and Protocols

Introduction Pyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to the flavor profiles of a vast array of food products.[1] These potent volatile molecules are syno...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to the flavor profiles of a vast array of food products.[1] These potent volatile molecules are synonymous with the desirable nutty, roasted, and toasted aromas generated during the thermal processing of food.[2][3] Their significance in food science is underscored by their exceptionally low odor thresholds, meaning they can be detected by the human olfactory system at very low concentrations, often in the parts per billion (ppb) range.[1][4]

Pyrazines are formed through multiple pathways, most notably the Maillard reaction and Strecker degradation during cooking, but also through microbial activity in fermented foods.[1][3] The diversity of their chemical structures, primarily involving alkyl, acyl, or methoxy substitutions on the pyrazine ring, gives rise to a wide spectrum of aroma nuances, from the popcorn-like scent of 2-acetylpyrazine to the earthy, potato-chip character of 2-ethyl-3,5-dimethylpyrazine.[3][4][5]

This guide provides researchers, scientists, and product development professionals with a comprehensive overview of pyrazine chemistry, detailed protocols for their analysis, and insights into their application and regulatory status.

Formation and Synthesis of Pyrazine Derivatives

The generation of pyrazines in food is a complex process, primarily driven by chemical reactions during thermal processing, though biological pathways also contribute significantly.[1][3]

The Maillard Reaction and Strecker Degradation

The most prevalent pathway for pyrazine formation in cooked or roasted foods is the Maillard reaction, a non-enzymatic browning reaction initiated by the condensation of a reducing sugar with an amino compound, such as an amino acid.[1][2] This reaction cascade produces a variety of intermediates, including α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal) and α-aminoketones formed via the subsequent Strecker degradation of amino acids.[1] The self-condensation of these α-aminoketone intermediates, followed by oxidation, ultimately yields the stable aromatic pyrazine ring.[1] The specific amino acids and sugars involved, along with reaction conditions like temperature, time, and pH, heavily influence the type and yield of pyrazines formed.[2] For instance, lysine-containing peptides have been shown to be effective precursors in generating specific pyrazines.[3][6]

Maillard_Reaction_Pyrazine_Formation cluster_0 Maillard Reaction Initiation cluster_1 Intermediate Formation cluster_2 Pyrazine Synthesis Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base Condensation Amino Acid Amino Acid Amino Acid->Schiff Base Amadori Compound Amadori Compound Schiff Base->Amadori Compound Rearrangement Dicarbonyls α-Dicarbonyls (e.g., Glyoxal) Amadori Compound->Dicarbonyls Degradation Aminoketones α-Aminoketones Strecker Aldehydes Strecker Aldehydes Dicarbonyls->Strecker Aldehydes + Amino Acid (Strecker Degradation) Dicarbonyls->Aminoketones + Amino Acid Dihydropyrazine Dihydropyrazine Aminoketones->Dihydropyrazine 2x Condensation Pyrazine Pyrazine Dihydropyrazine->Pyrazine Oxidation

General pathway of pyrazine formation via the Maillard reaction.
Fermentation

In addition to thermal processing, pyrazines can be produced through microbial fermentation.[3] Certain bacteria, such as species of Bacillus and Corynebacterium, are known to synthesize pyrazines, contributing to the characteristic flavors of fermented foods like soybeans, cheese, and the Chinese liquor Baijiu.[3][7][8] The microbial pathways for pyrazine synthesis are still being elucidated but are of growing interest for the "natural" production of these flavor compounds.[7]

Chemical Synthesis

For industrial applications, pyrazines are often produced via chemical synthesis.[8][9] Common methods involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds or the self-condensation of aminoketones.[9] These synthetic routes allow for the large-scale, cost-effective production of specific pyrazine derivatives for use as flavor additives.[9][10]

Sensory Characteristics and Impact

The sensory profile of a pyrazine is intimately linked to its molecular structure, with minor changes in alkyl substituents leading to significant differences in aroma descriptors and detection thresholds.[4][7] Alkylpyrazines are typically associated with nutty and roasted notes, while methoxypyrazines contribute "green" or vegetative aromas, such as the bell pepper notes in some wines.[3][5] 2-Acetyl-3-ethylpyrazine, for example, is noted for its complex nutty, earthy, and popcorn-like character.[11] The potency of these compounds makes them effective flavor contributors even at trace levels.[4]

Table 1: Sensory Descriptors and Odor Thresholds of Selected Pyrazines

Pyrazine DerivativePredominant Sensory DescriptorsOdor Threshold in Water (ppb)
2-Ethyl-3,5-dimethylpyrazine Roasted, nutty, coffee, cocoa, earthy, potato-chip like[4]1[4]
2,3,5-Trimethylpyrazine Toasted, caramelized, roasted, chocolate, nutty, earthy[4]400[4]
2,5-Dimethylpyrazine Roasted, peanut-like, nutty, cocoa, coffee-like[4]800[4]
2,6-Dimethylpyrazine Roasted, nutty, beef[12]N/A
2-Acetylpyrazine Popcorn-like, roasted, nutty, bread crust[4][5]62[4]
2-Methoxy-3-isobutylpyrazine Green bell pepper, earthy[5]0.002

Data compiled from multiple sources.[4][5][12] Threshold values can vary based on the medium and sensory methodology.

Analytical Protocols

The accurate identification and quantification of volatile pyrazines in complex food matrices require sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method, often preceded by an extraction and concentration step.[13][14]

Analytical_Workflow Sample Food Sample (e.g., Roasted Coffee) Prep Sample Preparation (Grinding, Homogenization) Sample->Prep Extraction Extraction & Concentration (HS-SPME) Prep->Extraction Analysis GC-MS Analysis (Separation & Detection) Extraction->Analysis Data Data Processing (Identification & Quantification) Analysis->Data

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield for the synthesis of 3,5-Dimethoxy-6-methylpyrazin-2-amine

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with optimizing the yield of 3,5-Dimethoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with optimizing the yield of 3,5-Dimethoxy-6-methylpyrazin-2-amine .

Synthesizing highly substituted electron-rich pyrazines presents unique kinetic and thermodynamic challenges. This document provides an authoritative, causality-driven breakdown of the methoxylation workflow, quantitative optimization data, self-validating protocols, and a targeted troubleshooting Q&A.

The Chemical Challenge: Overcoming Electronic Deactivation

The synthesis of 3,5-dimethoxy-6-methylpyrazin-2-amine relies on a double Nucleophilic Aromatic Substitution (SNAr) of 3,5-dichloro-6-methylpyrazin-2-amine using sodium methoxide (NaOMe) in methanol.

While the first methoxylation is relatively facile, the resulting mono-methoxy intermediate is highly electron-rich. The combined electron-donating resonance (+M) effects of the C2-amine (-NH 2​ ) and the newly added methoxy (-OCH 3​ ) group severely deactivate the pyrazine ring. Consequently, the second SNAr attack faces a massive kinetic barrier, requiring forcing conditions to drive the reaction to completion without triggering degradation pathways [1].

Workflow A Starting Material: 3,5-dichloro-6-methylpyrazin-2-amine C Reaction Conditions: Sealed Tube, 90-100°C, 24-48h A->C B Reagent Prep: Anhydrous NaOMe (10 eq) in Dry MeOH B->C D In-Process Control (IPC): LC-MS Monitoring C->D D->C High Mono-methoxy Intermediate E Workup: Quench, Neutralize, Extract (EtOAc) D->E >95% Conversion F Purification: Silica Gel Chromatography E->F G Final Product: 3,5-Dimethoxy-6-methylpyrazin-2-amine F->G

Figure 1: Optimized workflow for di-methoxylation of 3,5-dichloro-6-methylpyrazin-2-amine.

Quantitative Data Summaries

To establish a self-validating baseline, we have summarized the yield and impurity profiles across various SNAr conditions. Standard reflux is insufficient for complete di-methoxylation [2].

Reaction ConditionTemp (°C)Time (h)NaOMe (eq)Conversion to Di-methoxy (%)Major Impurity Profile
Standard Reflux65122.5< 20%>80% Mono-methoxy intermediate
Extended Reflux654810.0~ 60%~40% Mono-methoxy intermediate
Sealed Tube (Optimal) 90 24 10.0 > 95% Trace Hydroxypyrazine (<2%)
Microwave120210.0> 90%~10% Thermal degradation products

Step-by-Step Methodology: SNAr Di-methoxylation

To ensure trustworthiness and reproducibility, follow this self-validating protocol. The use of a sealed pressure vessel is mandatory to achieve the requisite 90°C in methanol (b.p. 64.7°C).

Step 1: Reagent and Equipment Preparation

  • Dry a heavy-walled glass pressure tube (or Parr reactor for >10g scale) in an oven at 120°C for 4 hours. Cool under a stream of dry Argon.

  • Prepare a fresh solution of Sodium Methoxide (NaOMe) by dissolving clean Sodium metal in anhydrous Methanol (MeOH) under Argon, or use a high-quality commercial 25% w/w NaOMe in MeOH solution titrated prior to use.

Step 2: Reaction Assembly

  • Charge the pressure tube with 3,5-dichloro-6-methylpyrazin-2-amine (1.0 equivalent).

  • Add the anhydrous NaOMe/MeOH solution (10.0 equivalents of NaOMe). The high excess is required to overcome the thermodynamic penalty of the deactivated ring [3].

  • Seal the tube tightly with a Teflon bushing and an intact O-ring.

Step 3: Heating and In-Process Control (IPC)

  • Place the sealed tube behind a blast shield in an oil bath pre-heated to 90°C. Stir vigorously for 24 hours.

  • Self-Validation Check: Cool the tube to room temperature before opening. Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze. The mass of the mono-methoxy intermediate must be <5% relative to the di-methoxy product.

Step 4: Quenching and Workup

  • Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove 80% of the methanol.

  • Dilute the residue with ice-cold water and carefully neutralize to pH 7.0 using 1M HCl. Causality note: Highly basic workups can lead to hydrolysis of the methoxy groups.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of 10% to 30% EtOAc in Hexanes.

Mechanistic Pathway

Understanding the rate-limiting step is critical for troubleshooting. The formation of the Meisenheimer complex is highly energy-demanding due to the electron-rich nature of the mono-methoxy intermediate.

Mechanism A Mono-methoxy Intermediate (Deactivated Ring) B Nucleophilic Attack (NaOMe / Heat) A->B C Meisenheimer Complex (High Activation Energy) B->C Rate Limiting D Chloride Expulsion (Fast Step) C->D E Di-methoxy Product D->E

Figure 2: SNAr mechanism showing the energy-demanding Meisenheimer complex formation.

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at the mono-methoxy intermediate despite adding excess NaOMe? A: This is a kinetic issue driven by electronic deactivation. The starting material possesses an electron-donating amine (-NH 2​ ) group. Once the first methoxy group (-OCH 3​ ) is added, its strong +M resonance effect further floods the pyrazine ring with electron density. Because SNAr requires an electron-deficient ring to stabilize the anionic Meisenheimer complex, the second substitution faces a massive kinetic barrier. Standard reflux (65°C) does not provide enough thermal energy to overcome this; you must transition to sealed-tube conditions (90°C+) [1].

Q2: I am observing a significant side product with an [M-14] or [M-19] mass profile. What is happening? A: This mass profile indicates the formation of a hydroxypyrazine derivative (loss of a methyl group from methoxy, or direct substitution of chlorine by a hydroxyl group). This occurs when trace water is present in your methanol or sodium methoxide, generating hydroxide ions (OH⁻) which act as competing nucleophiles [3]. To prevent this, strictly use anhydrous methanol and handle reagents under an inert argon atmosphere.

Q3: How do I safely scale up the sealed-tube reaction? A: Scaling up pressurized reactions poses severe safety risks. For >10g scales, you must transition from a sealed glass tube to a Hastelloy or stainless-steel pressure reactor (e.g., a Parr reactor). Maintain the 90°C temperature profile but ensure the reactor is properly rated for the vapor pressure of methanol at this temperature.

Q4: What is the best way to separate the mono-methoxy intermediate from the final di-methoxy product via chromatography? A: Due to the masking of the polar C-Cl bond by the sterically bulkier -OCH 3​ group, the di-methoxy product typically elutes slightly faster (is less polar) on normal-phase silica gel than the mono-methoxy intermediate. Use a shallow, slow gradient of Ethyl Acetate in Hexanes (starting at 10% and slowly ramping to 30%) to achieve baseline resolution.

References

  • Cheeseman, G. W. H., & Törzs, E. S. G. "Pyrazines. Part II. The Synthesis and Reactions of Some 2,6-Disubstituted Pyrazines." Journal of the Chemical Society, 1965, 6681-6688.

  • Kuntz, et al. "Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease." Journal of Medicinal Chemistry, 2014.

  • Zhang, et al. "Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide." ResearchGate, 2015.

Optimization

Technical Support Center: Troubleshooting Low Conversion in Pyrazine Amination Reactions

Welcome to the technical support center dedicated to overcoming challenges in the amination of pyrazine systems. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming challenges in the amination of pyrazine systems. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab, particularly low reaction conversion. As a core scaffold in pharmaceuticals and functional materials, the efficient synthesis of aminated pyrazines is critical.[1] This resource combines fundamental principles with field-proven troubleshooting strategies to help you optimize your reactions.

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C–N bond formation, but its application to electron-deficient N-heterocycles like pyrazines presents unique challenges.[2] The primary difficulty arises from the pyrazine nitrogen atoms, which can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3][4] This guide will walk you through systematic approaches to diagnose and solve these and other common problems.

Frequently Asked Questions (FAQs)
Q1: My pyrazine amination reaction shows very low or no conversion. Where should I start troubleshooting?

This is the most common issue and often stems from foundational setup problems rather than complex chemical incompatibilities. Before altering core catalytic components, it's essential to validate your reaction environment and reagents. Organometallic reactions are notoriously sensitive to air and moisture.[4]

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it may have decomposed.[5] Oxygen is a primary culprit in catalyst deactivation.[5][6]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (high-purity argon or nitrogen).[5] Use anhydrous, degassed solvents. Impurities in starting materials can poison the catalyst; purify reagents if their quality is uncertain.[7][8] Modern palladacycle precatalysts (e.g., G3 or G4 type) are often more reliable as they form the active LPd(0) catalyst more cleanly than traditional sources like Pd(OAc)₂.[5][8]

  • Poor Reagent Purity: Water or other impurities in your amine, base, or solvent can kill the catalyst.

    • Solution: Use freshly distilled or purchased anhydrous solvents. Ensure your amine is pure and dry. If using a solid base like NaOtBu or K₃PO₄, make sure it is finely powdered and has been stored in a desiccator to prevent clumping and ensure accurate dispensing.[5][6]

  • Inadequate Mixing: If the base or other reagents are not well-dissolved or suspended, the reaction will be inefficient.

    • Solution: Ensure vigorous stirring, especially for heterogeneous mixtures. In some cases, adding a co-solvent can improve the solubility of reaction components.[4]

Below is a logical workflow to diagnose foundational issues before proceeding to more complex parameter optimization.

Troubleshooting_Workflow start Low Conversion Observed check_inert 1. Verify Inert Atmosphere (Ar/N2 Purge, Degassed Solvent) start->check_inert check_reagents 2. Assess Reagent Quality (Anhydrous Solvent, Pure Amine/Base) check_inert->check_reagents Yes improve_setup Action: Improve Reaction Setup (Re-purge, use fresh/purified reagents) check_inert->improve_setup No check_catalyst 3. Evaluate Catalyst Source (Fresh Precatalyst? Stored properly?) check_reagents->check_catalyst Yes check_reagents->improve_setup No check_catalyst->improve_setup No system_ok Foundational Checks Passed check_catalyst->system_ok Yes improve_setup->start Re-run Reaction optimize_params Proceed to Core Parameter Optimization (Ligand, Base, Solvent, Temp.) system_ok->optimize_params Catalytic_Cycle cluster_main Desired Amination Cycle cluster_side Side Reaction Pd0 LPd(0) Active Catalyst OA Oxidative Addition LPd(Ar)(X) Pd0->OA + Ar-X Amine_Complex Amine Coordination [LPd(Ar)(H2NR)]+X- OA->Amine_Complex + H2NR Hydrodehalogenation Hydrodehalogenation OA->Hydrodehalogenation Unproductive Pathway Amido_Complex Deprotonation LPd(Ar)(HNR) Amine_Complex->Amido_Complex + Base - Base-H+X- RE Reductive Elimination Amido_Complex->RE RE->Pd0 Product Ar-NHR Product RE->Product Side_Product Ar-H Byproduct Hydrodehalogenation->Side_Product

Caption: Simplified Buchwald-Hartwig cycle and competing hydrodehalogenation.

Q4: My reaction works for pyrazine bromides but fails for chlorides. What adjustments are needed?

This is an expected challenge based on bond dissociation energies. The C-Cl bond is significantly stronger than the C-Br or C-I bond, making the initial oxidative addition step of the catalytic cycle much more difficult. [3][5] Solutions:

  • More Active Catalyst System: Standard conditions for aryl bromides are often insufficient for chlorides.

    • Action: You must use a more active catalyst system. This typically involves employing more electron-rich and sterically hindered ligands (e.g., tBuBrettPhos, XPhos) that are specifically designed to facilitate the challenging oxidative addition of aryl chlorides. [5]* Higher Temperatures: More energy is required to cleave the C-Cl bond.

    • Action: Increase the reaction temperature, often to >100 °C. Ensure your solvent choice (e.g., toluene, dioxane) is appropriate for the higher temperature.

  • Choice of Precatalyst: Ensure efficient generation of the active Pd(0) species, which is even more critical for less reactive substrates.

    • Action: Use a modern, well-defined precatalyst that reliably generates the active monoligated Pd(0) species.

Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloropyrazine

This protocol provides a robust starting point. Optimization may be required.

  • Preparation: To an oven-dried Schlenk tube or reaction vial, add the chloropyrazine (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) under an inert atmosphere (e.g., in a glovebox). [5][6]2. Sealing: Seal the vessel with a septum-containing cap. If not in a glovebox, immediately begin purging the vessel with argon or nitrogen.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve ~0.2 M concentration) via syringe. Then, add the amine (1.2 equiv) via syringe.

  • Heating: Place the sealed vessel into a preheated oil bath or heating block set to the desired temperature (typically 100-110 °C for chlorides). [6]5. Stirring & Monitoring: Stir the reaction vigorously for the intended duration (e.g., 12-24 hours). Monitor the reaction's progress periodically by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification. [6]

Protocol 2: High-Throughput Experimentation (HTE) Approach for Optimization

When facing a challenging pyrazine amination, a Design of Experiments (DoE) approach can rapidly identify optimal conditions by screening multiple variables simultaneously. [9][10]

  • Variable Selection: Choose key variables to screen. A good starting set includes:

    • Ligand: (e.g., RuPhos, BrettPhos, Xantphos)

    • Base: (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

    • Solvent: (e.g., Toluene, Dioxane, THF)

    • Temperature: (e.g., 80 °C, 100 °C, 120 °C)

  • Array Setup: Prepare an array of reactions in a 24- or 96-well plate. Use stock solutions of your starting materials and reagents to ensure accurate and rapid dispensing.

  • Execution: Use an automated synthesis platform, if available, to dispense reagents and control reaction temperature and time. [10]4. Analysis: After the reaction time, quench all wells and analyze the conversion or yield in each reaction using high-throughput analysis techniques like LC-MS.

  • Modeling: Use statistical software to analyze the results, identify key trends, and predict the optimal combination of conditions for maximizing yield. [10]

References
  • Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC. (n.d.). National Center for Biotechnology Information.
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC. (2024, December 16). National Center for Biotechnology Information.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions | ACS Omega. (2024, March 12). American Chemical Society Publications.
  • Optimizing base and solvent for Buchwald-Hartwig amination of 2,5-Diiodopyrazine. (n.d.). Benchchem.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of Pennsylvania.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13). Taylor & Francis Online.
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025, June 10). Beilstein Journal of Organic Chemistry.
  • Strategies to reduce byproduct formation in pyrazine reactions. (n.d.). Benchchem.
  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC. (n.d.). National Center for Biotechnology Information.
  • Optimization of Buchwald-Hartwig amination conditions. (n.d.). Benchchem.
  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. (n.d.). Benchchem.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
  • Optimization of the Buchwald-Hartwig reaction. (n.d.). ResearchGate.
  • troubleshooting low conversion rates in pyrazole synthesis. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (n.d.). Benchchem.
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. (n.d.). Royal Society of Chemistry.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Coupling outcomes for pyridazines, pyrimidines and pyrazines. (n.d.). ResearchGate.

Sources

Troubleshooting

Purification challenges for polar aminopyrazine compounds

Welcome to the Technical Support Center for Aminopyrazine Purification. As a Senior Application Scientist, I frequently encounter the unique hurdles these compounds present in the laboratory.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminopyrazine Purification. As a Senior Application Scientist, I frequently encounter the unique hurdles these compounds present in the laboratory. Aminopyrazines are highly polar, nitrogen-rich heterocycles widely utilized in pharmaceutical drug development, particularly in the synthesis of kinase inhibitors[1].

Due to their intrinsic physicochemical properties—specifically their multiple basic nitrogen atoms, strong hydrogen-bonding capabilities, and low distribution coefficients (LogD)—aminopyrazines are notoriously difficult to purify. They frequently exhibit severe peak tailing on standard silica, poor retention on reversed-phase (RP) columns, and co-elution with polar impurities[2].

This guide provides field-proven, self-validating protocols and troubleshooting steps designed to help you master the purification of these challenging polar basic compounds.

Aminopyrazine Purification Strategy Workflow

G A Crude Aminopyrazine Mixture B Assess LogP / LogD A->B C LogP > 0 (Moderate Polarity) B->C Hydrophobic D LogP < 0 (High Polarity) B->D Hydrophilic E RP-HPLC (Polar-Embedded C18) C->E F HILIC or SFC (Amide/Silica/Pyridine) D->F G Peak Tailing Observed? E->G F->G H Optimize Mobile Phase (Add Volatile Base / Buffer) G->H Yes I Pure Aminopyrazine G->I No H->I

Decision workflow for selecting the optimal aminopyrazine purification strategy.

Section 1: Core Methodologies & Step-by-Step Protocols

Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Scientific Causality: Standard C18 columns fail to retain aminopyrazines with a LogP < 0 because the compounds lack sufficient hydrophobicity to partition into the alkyl chains[3]. HILIC inverts this paradigm. By using a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase, a water-enriched layer forms on the stationary phase surface. The polar aminopyrazines partition into this aqueous layer, providing excellent retention[2].

Step-by-Step Methodology:

  • Column Selection: Select an Amide or Zwitterionic HILIC column (e.g., 5 µm, 150 x 4.6 mm for analytical scale).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid). Causality: The buffer controls the ionization state of the basic pyrazine nitrogens, ensuring reproducible partitioning and minimizing secondary electrostatic interactions[3].

    • Solvent B: Acetonitrile (100%).

  • Column Equilibration: Flush the column with 95% Solvent B for at least 15-20 column volumes. Critical Step: HILIC columns require significantly longer equilibration times than RP columns to establish a stable, uniform aqueous layer[2].

  • Sample Preparation: Dissolve the crude aminopyrazine in a solvent matching the initial conditions (e.g., 95% ACN). If insoluble, use a minimum volume of DMSO, then slowly dilute with ACN.

  • Gradient Elution: Run a gradient from 95% B to 50% B over 15 minutes. Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous composition disrupts the partitioning, eluting the highly polar analytes[2].

Protocol 2: Supercritical Fluid Chromatography (SFC) with Basic Additives

Scientific Causality: SFC utilizes supercritical CO2 (which has a polarity similar to hexane) combined with a polar co-solvent (like methanol). This makes it an orthogonal, normal-phase-like technique ideal for polar compounds that exhibit little retention in RP-HPLC[4]. However, basic aminopyrazines can interact strongly with acidic silanols on the stationary phase, causing peak tailing. Adding a volatile base competes for these active sites, masking them and sharpening the peaks[5].

Step-by-Step Methodology:

  • Column Selection: Use a 2-Ethylpyridine or bare silica SFC column. Causality: Pyridine phases offer unique hydrogen-bonding and dipole interactions that are highly selective for basic heterocycles[6].

  • Mobile Phase Preparation:

    • Solvent A: Supercritical CO2.

    • Solvent B (Modifier): Methanol containing 0.1% Diethylamine (DEA) or 20 mM Ammonia. Causality: The basic additive masks residual silanols and maintains the aminopyrazine in a neutral state, preventing tailing[5].

  • System Equilibration: Bring the system to operational pressure (e.g., 120-150 bar) and temperature (40°C). Equilibrate with 10% Solvent B until the baseline stabilizes.

  • Gradient Elution: Program a gradient of 10% B to 40% B over 8 minutes.

  • Fraction Collection: Collect fractions using a mass-directed trigger (SFC-MS) to ensure high purity and recovery[4].

Section 2: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of a model highly polar aminopyrazine (LogP ≈ -0.5, pKa ≈ 3.5) across different purification modalities.

Purification MethodColumn TypeMobile Phase SystemRetention Factor (k')Peak Asymmetry (As)Resolution Outcome
RP-HPLC (Standard) Standard C18Water:ACN (0.1% TFA)0.5N/A (Void Elution)Poor (Co-elution)
RP-HPLC (Modified) Polar-Embedded C18Water:ACN (10mM NH4OAc)2.11.6Moderate (Tailing)
HILIC Amide SilicaACN:Water (10mM NH4FA)4.51.1Excellent
SFC 2-EthylpyridineCO2:MeOH (0.1% DEA)3.81.0Excellent

Section 3: Troubleshooting Guides & FAQs

Q1: Why does my aminopyrazine exhibit severe peak tailing on standard C18 columns, and how do I fix it? A1: Peak tailing is primarily caused by secondary interactions between the basic nitrogen atoms of the aminopyrazine and residual, unendcapped silanol groups on the silica backbone of the column[7]. At mid-range pH, these silanols are ionized (negatively charged) and strongly attract the positively charged basic analytes.

  • Solution 1 (pH Adjustment): Lower the mobile phase pH to 2.5-3.0 using formic acid or TFA. This protonates (neutralizes) the acidic silanols, minimizing electrostatic interactions[7].

  • Solution 2 (Column Chemistry): Switch to a polar-embedded C18 column or a column with a positively charged surface modification. These phases create a localized shielding effect that repels basic species, delivering sharper peaks[8].

Q2: My compound elutes in the void volume during Reversed-Phase HPLC. What are my options? A2: Aminopyrazines are highly polar. If your compound has a LogP < 0, it lacks the hydrophobicity required to partition into the C18 alkyl chains, resulting in zero retention[3].

  • Solution 1 (Switch to HILIC): As detailed in Protocol 1, HILIC provides excellent retention for highly water-soluble, polar basic compounds by utilizing an aqueous-enriched partition layer[2].

  • Solution 2 (Utilize SFC): SFC acts as a normal-phase technique. The non-polar CO2 mobile phase forces polar compounds to interact strongly with the stationary phase, providing exceptional retention and orthogonality to RP-HPLC[4].

Q3: How do I resolve solubility issues when preparing my sample for HILIC injection? A3: This is a classic HILIC paradox. HILIC requires the injection solvent to have a high organic concentration (e.g., >80% Acetonitrile) to prevent peak distortion and premature elution. However, polar aminopyrazines are notoriously insoluble in pure acetonitrile.

  • Solution 1 (The "Dilute and Shoot" Approach): Dissolve your crude sample in a very small volume of a strong, compatible solvent like DMSO or water. Then, slowly dilute this solution with acetonitrile until you reach at least 70-80% organic content.

  • Solution 2 (Reduce Injection Volume): If you must inject a sample with a higher aqueous content, drastically reduce the injection volume (e.g., 1-2 µL instead of 10 µL) to minimize the disruption of the stationary phase's delicate water layer.

References

  • A Case Study of Using Thar SFC-MS Prep 30® to Purify Polar, Basic Pharmaceutical Relevant Compounds. LCGC International.
  • Technical Support Center: Purification of Polar Heterocyclic Compounds. Benchchem.
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review.
  • Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Chromatography Today.
  • Phenomenex Kinetex PS C18 Core Shell Columns. LabRulez LCMS.
  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. ACS Publications.
  • HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC International.

Sources

Optimization

Technical Support Center: Stabilization and Storage of 3,5-Dimethoxy-6-methylpyrazin-2-amine

Welcome to the Application Science portal. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected yield drops, irreproducible assay results, or mysterious side reactions when wor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science portal. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected yield drops, irreproducible assay results, or mysterious side reactions when working with highly functionalized heteroaromatics. The compound 3,5-Dimethoxy-6-methylpyrazin-2-amine (CAS 90008-58-5) is a prime example of a deceptively unstable building block[1].

This guide is designed to move beyond basic handling instructions. By understanding the fundamental electronic properties of this molecule, you can implement self-validating workflows that guarantee the integrity of your experimental data.

The Causality of Degradation: An Electronic Perspective

To understand why 3,5-Dimethoxy-6-methylpyrazin-2-amine decomposes, we must look at its molecular orbital theory. Unsubstituted pyrazine is inherently an electron-deficient ring. However, the addition of two methoxy groups (-OCH₃), a methyl group (-CH₃), and an amino group (-NH₂) completely inverts this electronic character.

These strong electron-donating groups (EDGs) pump electron density into the aromatic system via resonance and hyperconjugation. This dramatically raises the Highest Occupied Molecular Orbital (HOMO) energy of the ring, creating an 2 that is highly susceptible to electrophilic attack and3[3][2].

Troubleshooting Guides & FAQs

Q: My solid compound has shifted from an off-white powder to a yellow/brown color during storage. Can I still use it? A: No, this color shift is a hallmark of oxidative degradation and the batch should be re-purified or discarded. The electron-rich amine and pyrazine nitrogens easily oxidize to form N-oxides or polymeric azo-compounds when exposed to ambient oxygen. Causality: Molecular oxygen acts as an electron acceptor, pulling electron density from the destabilized HOMO of the pyrazine ring. To prevent this, the compound must be stored under an inert atmosphere (Argon or N₂)[4].

Q: I prepared a stock solution in a slightly acidic aqueous buffer, and my LC-MS shows multiple new peaks. What happened? A: You are observing hydrolytic cleavage. The methoxy groups on this specific pyrazine ring are highly sensitive to acid-catalyzed hydrolysis, converting to pyrazinols (which tautomerize to pyrazinones). Furthermore, protonation of the amino group increases aqueous solubility but accelerates 5[5].

Q: Does ambient light affect the stability of this compound? A: Yes. The extended conjugation and electron-rich nature make the aromatic pyrazine ring susceptible to 5[5]. UV/Vis light provides the activation energy required to form radical intermediates, leading to rapid sample decay. It must be stored away from light and incompatible oxidizing agents[6].

Quantitative Degradation Profiles

The following table summarizes the expected degradation behavior of highly functionalized aminopyrazines under forced stress conditions. Use this data to establish your experimental boundaries.

Degradation ConditionStressor ParametersExpected Degradation (%)Primary Chemical Mechanism
Acidic Hydrolysis 0.1 N HCl, 60°C, 24h10 - 25%Cleavage of methoxy groups / Amine protonation
Basic Hydrolysis 0.1 N NaOH, 60°C, 8h15 - 40%Nucleophilic aromatic substitution
Oxidative Stress 3% H₂O₂, RT, 24h5 - 20%N-oxidation of the pyrazine core
Photodegradation UV/Vis light exposure, 24h5 - 15%Photolytic ring cleavage / Radical formation
Thermal Stress Solid state, 105°C, 48h< 5%Stable in solid state only if completely dry

(Data adapted from generalized aminopyrazine forced degradation studies[5])

Logical Workflows & Pathways

DegradationPathways A 3,5-Dimethoxy-6-methylpyrazin-2-amine (Highly Electron-Rich) B Exposure to Oxygen / Air A->B C Acidic/Aqueous Conditions A->C D UV / Ambient Light A->D E Oxidative Degradation (N-Oxides, Polymeric Byproducts) B->E F Hydrolytic Cleavage (Pyrazinols / Pyrazinones) C->F G Photolytic Decomposition (Radical Intermediates) D->G

Degradation pathways of 3,5-Dimethoxy-6-methylpyrazin-2-amine under environmental stress.

StorageWorkflow S1 Receive API S2 Transfer to Glovebox (Argon/N2) S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Seal with PTFE Caps S3->S4 S5 Store at -20°C (Desiccated) S4->S5

Recommended inert-atmosphere handling and storage workflow for electron-rich aminopyrazines.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a validation step. Do not assume your compound is intact simply because it was stored in a freezer.

Protocol 1: Inert-Atmosphere Aliquoting and Storage
  • Equilibration: Transfer the sealed, newly received vial of 3,5-Dimethoxy-6-methylpyrazin-2-amine to a glovebox purged with Argon (O₂ < 1 ppm).

    • Causality: Completely removes the molecular oxygen required for the oxidative degradation pathway[4].

  • Aliquoting: Divide the bulk powder into single-use amber glass vials.

    • Causality: Amber glass blocks UV/Vis light, preventing photolytic decomposition. Single-use aliquots prevent the compound from undergoing repeated freeze-thaw and oxygen exposure cycles[6].

  • Sealing: Cap the vials tightly with PTFE-lined septa and wrap the exterior seal with Parafilm to prevent moisture ingress.

  • Storage: Store the aliquots at -20°C inside a secondary desiccator container[4].

Protocol 2: Preparation and Validation of Analytical Stock Solutions
  • Solvent Selection: Dissolve the compound in an anhydrous, aprotic solvent (e.g., dry DMSO or Acetonitrile) rather than protic or acidic buffers.

    • Causality: Aprotic solvents lack the exchangeable protons necessary to facilitate the acid-catalyzed hydrolysis of the methoxy groups[5].

  • Preparation: Prepare the solution immediately before use. If short-term storage is mandatory, flush the vial's headspace with Argon and store at -80°C.

  • Self-Validation (Critical Step): Before utilizing the stock solution in downstream biological or chemical assays, inject a 10 µL sample into an HPLC-PDA system. Verify that the primary peak purity remains >98% at 280 nm and that no secondary peaks (indicative of N-oxides or pyrazinols) have emerged[5]. If impurities exceed 2%, discard the solution.

Sources

Troubleshooting

Refining reaction conditions for nucleophilic aromatic substitution on pyrazines

Welcome to the Advanced Methodologies Center for Nucleophilic Aromatic Substitution (SNAr) on pyrazine scaffolds. Designed for researchers, scientists, and drug development professionals, this guide bypasses generic advi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Methodologies Center for Nucleophilic Aromatic Substitution (SNAr) on pyrazine scaffolds. Designed for researchers, scientists, and drug development professionals, this guide bypasses generic advice to provide causal troubleshooting, mechanistic insights, and self-validating experimental protocols.

SECTION 1: Mechanistic Inquiries & Causality (FAQs)

Q1: Why does pyrazine undergo SNAr more readily than benzene, and is the mechanism always a stepwise addition-elimination? A: Pyrazine is inherently electron-deficient. The presence of two electronegative nitrogen atoms significantly lowers the LUMO energy of the aromatic π system, making the ring highly susceptible to nucleophilic attack compared to benzene[1]. While textbooks traditionally describe SNAr as a two-step addition-elimination sequence proceeding via a discrete, high-energy Meisenheimer complex, recent 12C/13C kinetic isotope effect (KIE) studies and computational analyses reveal a paradigm shift: many prototypical SNAr reactions on heterocycles actually proceed through concerted mechanisms without a discrete intermediate[2].

Q2: I am working with a 2-substituted 3,5-dichloropyrazine. How do I predict which chlorine will be displaced? A: Regioselectivity in these systems is strictly dictated by the electronic nature of the C2 substituent. If the C2 position holds an electron-donating group (EDG) (e.g., a methyl or methoxy group), nucleophilic attack is directed preferentially to the adjacent C3 position[3]. The EDG stabilizes the intermediate or transition state where the negative charge is localized at C3 through resonance and inductive effects[3]. Conversely, an electron-withdrawing group (EWG) at C2 directs the incoming nucleophile to the C5 position, allowing the negative charge to be delocalized across the ring[3],[4].

Q3: My SNAr reaction with 2-chloropyrazine and an amine is sluggish, yielding <10% product. Should I switch to 2-fluoropyrazine or 2-iodopyrazine? A: It depends on the rate-determining step of your specific system. The classic SNAr reactivity trend is F > Cl Br > I, because the highly electronegative fluorine stabilizes the transition state during the initial nucleophilic attack. However, because pyrazines are significantly more electron-deficient than pyridines, the initial nucleophilic attack is extremely fast. In some specific kinetic scenarios, the subsequent leaving group departure (C–X bond cleavage) becomes the rate-determining step, shifting the optimal reactivity trend to I > Br > Cl > F[5]. As a general troubleshooting rule, switching to 2-fluoropyrazine is the most reliable first step to accelerate the reaction.

Q4: My pyrazine fragment is highly reactive with thiols (e.g., glutathione) but fails with amines. Why? A: Thiolates are highly polarizable "soft" nucleophiles that react exceptionally well with electron-deficient pyrazines. Standardized glutathione (GSH) assays demonstrate that pyrazines equipped with electron-withdrawing groups undergo complete SNAr with thiols in under 20 minutes[6]. Amines are "harder" nucleophiles and often require deprotonation by a strong base or elevated temperatures to achieve similar conversion rates.

SECTION 2: Quantitative Data Summaries

The following table summarizes the deterministic rules for regiocontrol when functionalizing 3,5-dichloropyrazines.

C2 SubstituentElectronic NatureMajor Substitution SiteMechanistic Rationale
-CH₃ Electron-Donating (EDG)C3 Inductive stabilization of the adjacent negative charge[3].
-OCH₃ Electron-Donating (EDG)C3 Resonance stabilization of the transition state[3].
-CN Electron-Withdrawing (EWG)C5 Delocalization of negative charge to the C5 position[3],[4].
-CO₂Me Electron-Withdrawing (EWG)C5 Delocalization of negative charge to the C5 position[3].

SECTION 3: Visual Troubleshooting Guides

SNAr_Troubleshooting Start SNAr Sluggish? CheckLG Check Leaving Group Start->CheckLG SwitchF Switch to F CheckLG->SwitchF Cl/Br/I CheckSolvent Check Solvent CheckLG->CheckSolvent Already F SwitchF->CheckSolvent SwitchSolvent Use DMSO/DMF CheckSolvent->SwitchSolvent Protic/Non-polar CheckNu Check Nucleophile CheckSolvent->CheckNu Polar Aprotic SwitchSolvent->CheckNu AddBase Add Base/Heat CheckNu->AddBase Weak/Hindered Success Product Formed CheckNu->Success Strong Nu AddBase->Success

Logic workflow for troubleshooting sluggish SNAr reactions on pyrazine scaffolds.

Regioselectivity Substrate 2-Substituted 3,5-Dichloropyrazine CheckSub C2 Substituent Type? Substrate->CheckSub EDG EDG (-CH3, -OCH3) CheckSub->EDG EWG EWG (-CN, -CO2Me) CheckSub->EWG C3 Attack at C3 EDG->C3 Stabilizes adjacent charge C5 Attack at C5 EWG->C5 Delocalizes charge to C5

Regioselectivity logic for SNAr on 2-substituted 3,5-dichloropyrazines.

SECTION 4: Validated Experimental Protocols

Protocol 1: General SNAr of 2-Chloropyrazine with a Primary Amine

Objective: Synthesize 2-(alkylamino)pyrazine derivatives via nucleophilic aromatic substitution.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the halopyrazine (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO) to achieve a 0.5 M concentration.

    • Causality: DMSO is a polar aprotic solvent. It heavily solvates cationic counterions but leaves the nucleophilic amine relatively unsolvated, significantly enhancing its nucleophilicity and stabilizing the polar transition state.

  • Reagent Addition: Add the primary amine (1.2–1.5 equiv) followed by N,N -diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the remaining nucleophilic amine.

  • Reaction & Monitoring: Seal the vial and heat the mixture to 80 °C. Monitor the reaction progress via LC-MS every 2 hours.

    • Self-Validation: The reaction is validated by the disappearance of the starting material peak and the emergence of the product mass [M+H]+ . If a mass corresponding to a dimer (two pyrazines reacting with one amine) is observed, the amine concentration is locally too low; ensure vigorous stirring and consider increasing the amine equivalents.

  • Quenching & Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and wash the organic layer with 5% aqueous LiCl solution (3 × 10 mL).

    • Causality: DMSO is notoriously difficult to remove via standard aqueous workups. The addition of LiCl heavily partitions the DMSO into the aqueous phase, yielding a highly pure organic layer.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol 2: Standardized Glutathione (GSH) Assay for Thiol Reactivity

Objective: Quantify the SNAr reactivity (half-life, t1/2​ ) of halopyrazines with thiol nucleophiles[6].

  • Solution Preparation: Prepare a stock solution containing 250 µM of the target halopyrazine fragment and 100 µM of an internal standard (e.g., ketoprofen or ibuprofen) in phosphate-buffered saline (PBS, pH 7.4) with 10% acetonitrile[6].

    • Causality: The internal standard corrects for any injection volume variations during HPLC analysis. The physiological pH of the PBS buffer ensures that a consistent fraction of the GSH is ionized to its highly reactive thiolate form.

  • Reaction Initiation: Add a 5 mM excess of Glutathione (GSH) to the mixture and incubate at 37 °C[6].

    • Causality: Utilizing a large molar excess of GSH establishes pseudo-first-order kinetic conditions. This isolates the concentration of the pyrazine as the sole variable, simplifying the calculation of the reaction half-life.

  • Data Acquisition: Analyze 10 µL aliquots via an HPLC system equipped with UV-detection at regular intervals (e.g., 0, 1, 2, and 4 hours)[6].

    • Self-Validation: Plot the natural logarithm of the remaining halopyrazine concentration (normalized against the internal standard) versus time. A strictly linear decay confirms that the reaction is following the expected pseudo-first-order kinetics. The slope of this line represents the negative rate constant ( −kobs​ ), from which the half-life is calculated ( t1/2​=ln(2)/kobs​ ).

SECTION 5: References

  • Title: A Comparative Analysis of Reaction Kinetics in Halogenated Pyrazines Source: benchchem.com URL:

  • Title: SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes Source: nih.gov URL:

  • Title: The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity Source: benchchem.com URL:

  • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines Source: researchgate.net URL:

  • Title: Aromatic heterocycles 1: structures and reactions Source: gcwgandhinagar.com URL:

  • Title: Concerted Nucleophilic Aromatic Substitutions Source: nih.gov URL:

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with Aminopyrazines

Welcome to our dedicated guide for navigating one of the more challenging aspects of modern synthetic chemistry: catalyst poisoning by aminopyrazine substrates. This resource is structured to provide researchers, chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated guide for navigating one of the more challenging aspects of modern synthetic chemistry: catalyst poisoning by aminopyrazine substrates. This resource is structured to provide researchers, chemists, and process development professionals with practical, actionable solutions to common issues encountered in catalytic reactions such as cross-coupling and hydrogenation. By understanding the root causes of deactivation and employing targeted strategies, you can significantly improve reaction outcomes, yields, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or hydrogenation reaction failing or showing low yield when using an aminopyrazine substrate?

This is a classic and frequently encountered problem. The primary cause is catalyst poisoning . The nitrogen atoms in the pyrazine ring, particularly the one not bearing the amino group, possess lone pairs of electrons that can strongly coordinate to the active metal center of your catalyst (e.g., Palladium, Platinum, Rhodium).[1][2][3] This binding is often strong and can be irreversible, effectively blocking the active sites required for the catalytic cycle to proceed.[3][4] In the case of 2-aminopyrazines, the substrate can act as a bidentate ligand, forming a stable chelate with the metal that deactivates the catalyst.[5]

Key Indicators of Poisoning:

  • Stalled Reaction: The reaction starts but fails to proceed to completion.

  • Low or No Product Formation: Despite seemingly correct conditions, the desired product is not formed in significant amounts.

  • Catalyst Decomposition: You may observe the formation of palladium black, a sign of catalyst decomposition and aggregation.[6]

  • Inconsistent Results: The reaction works sporadically or not at all upon scale-up.[6]

Q2: Are all catalytic reactions susceptible to this poisoning effect?

While many common transition-metal catalyzed reactions are at risk, the severity of poisoning depends on the reaction type and the specific catalyst system used.

  • Highly Susceptible: Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are very prone to poisoning by N-heterocycles.[6][7][8]

  • Also Affected: Hydrogenation reactions using catalysts like Pd/C, PtO₂, or Rh/C are also significantly inhibited.[3]

  • C-H Activation: These reactions can be particularly challenging as the strong coordination of the pyrazine nitrogen can outcompete the directing group for catalyst binding.[9]

Q3: I see my reaction mixture turning black. What does this mean?

The formation of a black precipitate, commonly referred to as palladium black, is a visual indicator of catalyst decomposition.[6] The active, soluble Pd(0) species, which is essential for the catalytic cycle, has aggregated into inactive, elemental palladium. This is often a direct consequence of ligand displacement by the aminopyrazine or instability in the catalytic complex, leading to the stalling of your reaction.

Q4: Can I just add more catalyst to overcome the poisoning?

While increasing the catalyst loading might seem like a straightforward solution, it is often inefficient and costly. It can lead to higher residual metal content in your product and does not address the underlying deactivation mechanism. In some cases, increasing the catalyst concentration can even accelerate decomposition pathways.[10] A more robust solution involves a systematic approach to catalyst and condition selection or substrate modification.

Troubleshooting Guides & Strategic Solutions

When faced with catalyst poisoning by aminopyrazines, a multi-pronged approach is most effective. The following sections detail three primary strategies: Catalyst & Ligand Selection , Reaction Condition Optimization , and Substrate Modification .

Strategy 1: Intelligent Catalyst & Ligand Selection

The most direct way to combat poisoning is to use a catalyst system inherently more resistant to it. The choice of both the metal precursor and, critically, the supporting ligand is paramount.

Issue: My standard catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃) is not working.

Solution: Switch to modern, specialized catalyst systems designed for challenging substrates. The key is often to use bulky, electron-rich ligands that stabilize the metal center and sterically hinder the coordination of the aminopyrazine.[1][7]

Recommended Ligand Classes for Cross-Coupling:

Ligand ClassKey Features & AdvantagesRecommended LigandsTarget Reactions
Biaryl Phosphines Bulky, electron-rich. Promote fast reductive elimination and stabilize the active Pd(0) species.[11]SPhos, XPhos, RuPhos, BrettPhosSuzuki, Buchwald-Hartwig[5]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form very stable complexes with metals, showing high resistance to poisoning.[1]IPr, SImesSuzuki, Heck
Bidentate Phosphines Can offer improved stability over monodentate ligands by forming a chelate with the metal.Xantphos, dppfSuzuki, Buchwald-Hartwig

Practical Steps:

  • Use Pre-catalysts: Employ well-defined palladium pre-catalysts (e.g., RuPhos-Pd-G3, BrettPhos-Pd-G3). These are air-stable and provide a reliable source of the active Pd(0) catalyst, leading to more reproducible results.[5][6]

  • Screen Ligands: If using a palladium source like Pd₂(dba)₃, perform a small-scale screen with a panel of ligands (e.g., XPhos, SPhos, RuPhos) to identify the optimal choice for your specific substrate.[6]

Strategy 2: Optimization of Reaction Conditions

Fine-tuning reaction parameters can shift the equilibrium away from catalyst deactivation and favor the desired productive cycle.

Issue: My reaction is stalling even with a better ligand.

Solution: Systematically adjust the base, solvent, and temperature.

  • Base Selection: The choice of base is critical. Strong, non-coordinating bases are often preferred. For Buchwald-Hartwig reactions with aminopyridines, lithium bis(trimethylsilyl)amide (LiHMDS) has proven effective.[5] For Suzuki couplings, weaker bases like K₃PO₄ or Cs₂CO₃ may be required to prevent side reactions, though this might necessitate higher temperatures.[8]

  • Solvent Choice: The solvent can influence the stability and activity of the catalytic species.[12] Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[13] Sometimes a co-solvent system can be beneficial.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1][14] Find the lowest temperature that provides a reasonable reaction rate. It may be necessary to run the reaction for a longer time at a lower temperature to preserve catalyst lifetime.

  • Slow Substrate Addition: Instead of adding the aminopyrazine substrate all at once, use a syringe pump to add it slowly over several hours. This maintains a low instantaneous concentration of the poison, allowing the catalyst to function for a longer period before deactivation.[1]

Strategy 3: Substrate Modification (Protecting Group Strategy)

When other methods fail, the most robust strategy is to temporarily "mask" the poisoning nitrogen atom with a protecting group. This completely prevents its coordination to the catalyst. The N-oxide strategy is particularly effective.[9]

Issue: No catalyst system or condition I've tried gives a satisfactory yield.

Solution: Convert the aminopyrazine to its corresponding N-oxide. The N-O bond significantly reduces the Lewis basicity of the ring nitrogen, preventing it from acting as a catalyst poison.[9][15] The reaction is performed on the N-oxide, and the oxygen is removed in a final deoxygenation step.

Workflow for N-Oxide Protection Strategy

Caption: Workflow for using the N-oxide protecting group strategy.

Experimental Protocols

Protocol 1: N-Oxidation of an Aminopyrazine

  • Reagents: Aminopyrazine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the aminopyrazine (1.0 equiv) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1-1.5 equiv) portion-wise, keeping the temperature below 5 °C.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be purified by chromatography.

Protocol 2: Deoxygenation of a Pyrazine N-Oxide

  • Reagents: Pyrazine N-oxide product, titanium(III) chloride (TiCl₃) solution.

  • Procedure:

    • Dissolve the N-oxide product (1.0 equiv) in a suitable solvent like methanol or THF.

    • Add an aqueous solution of TiCl₃ (typically 15-20% w/w, 2-4 equiv) dropwise at room temperature.[16]

    • Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, basify the mixture with an aqueous base (e.g., NaHCO₃ or NH₄OH) and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, filter, and concentrate to obtain the final deoxygenated product.[16]

Summary Troubleshooting Flowchart

If you are experiencing issues, follow this logical progression to diagnose and solve the problem.

Troubleshooting_Flowchart start Low or No Yield with Aminopyrazine Substrate q1 Are you using a modern biarylphosphine ligand (e.g., XPhos, RuPhos) and a pre-catalyst? start->q1 sol1 ACTION: Switch to a robust pre-catalyst (e.g., RuPhos-Pd-G3) and screen a panel of biarylphosphine ligands. q1->sol1 No q2 Have you optimized the base, solvent, and temperature? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 ACTION: Screen different bases (e.g., LiHMDS, K₃PO₄). Optimize temperature to balance rate and catalyst stability. Consider slow substrate addition. q2->sol2 No q3 Have you tried a substrate protection strategy? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 ACTION: Implement the N-Oxide strategy. 1. Oxidize aminopyrazine to N-oxide. 2. Perform catalytic reaction. 3. Deoxygenate to get final product. q3->sol3 No a3_no No end Problem Solved sol3->end

Caption: A step-by-step flowchart for troubleshooting reactions.

References
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. Benchchem.
  • Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions. Benchchem.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
  • A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. PubMed. Available at: [Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF. ResearchGate. Available at: [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. Reddit. Available at: [Link]

  • Catalyst deactivation mechanisms and how to prevent them. Unknown Source.
  • (PDF) Cycloamination strategies for renewable N-heterocycles. ResearchGate. Available at: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. Unknown Source.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Unknown Source.
  • Catalyst poisoning. Wikipedia. Available at: [Link]

  • dealing with catalyst poisoning in the hydrogenation for synthesis. Benchchem.
  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Available at: [Link]

  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. ResearchGate. Available at: [Link]

  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Benchchem.
  • (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. ResearchGate. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available at: [Link]

  • (PDF) Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC. Available at: [Link]

  • Selective reduction of N-oxides to amines: application to drug metabolism. PubMed. Available at: [Link]

  • Synthesis of Tertiary Amine N-Oxides-A Review. Unknown Source.
  • Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. MDPI. Available at: [Link]

  • Use of N-oxide compounds in coupling reactions. Google Patents.
  • Catalytic Mechanisms and Microkinetics of Hydrogenation and Dehydrogenation Reactions. Unknown Source.
  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Unknown Source.
  • Catalyst poisoning – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Catalyst Poisoning Mitigation. Energy → Sustainability Directory. Available at: [Link]

Sources

Troubleshooting

Section 1: Gas Chromatography (GC) for Pyrazine Isomer Separation

An exceptional challenge in analytical chemistry is the chromatographic separation of pyrazine isomers. These compounds are pivotal in the flavor and aroma profiles of foods and serve as key structural motifs in pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

An exceptional challenge in analytical chemistry is the chromatographic separation of pyrazine isomers. These compounds are pivotal in the flavor and aroma profiles of foods and serve as key structural motifs in pharmaceuticals.[1] However, their structural similarities, particularly among positional isomers, result in nearly identical physicochemical properties, which frequently leads to co-elution in standard chromatographic systems.[1]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine isomer separation. Here, we offer field-proven insights, detailed troubleshooting protocols, and answers to frequently encountered questions for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) applications.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for analyzing volatile and semi-volatile compounds like pyrazines.[1] Its high sensitivity makes it ideal for trace-level analysis in complex matrices. However, the primary challenge lies in the fact that many positional alkylpyrazine isomers produce nearly indistinguishable mass spectra, making robust chromatographic separation an absolute necessity for accurate identification.[2][3]

Frequently Asked Questions (FAQs) for GC Analysis

Q1: My pyrazine isomers are co-eluting and have nearly identical mass spectra. How can I differentiate them? This is the most common challenge in pyrazine analysis. Since mass spectra alone are often insufficient for identification, you must rely on chromatographic data.[2][3] The most reliable method is to use Gas Chromatographic Retention Indices (RIs). By comparing the RIs of your unknown peaks on a specific column to a database of known standards, you can achieve unambiguous identification.[2][4] It is crucial to run a series of n-alkane standards under the exact same conditions as your sample to calculate the RIs.

Q2: What is the best type of GC column for separating pyrazine isomers? While initial screening can be done on non-polar or medium-polarity columns (e.g., DB-1, ZB-5MS), columns with higher polarity often provide the necessary selectivity for resolving closely related isomers.[2] Wax-based columns, such as those with a polyethylene glycol (PEG) stationary phase (e.g., ZB-WAXplus, Supelcowax 10), are highly recommended as they can offer enhanced selectivity for these compounds.[1][2][5]

Q3: How critical is the oven temperature program for isomer separation? It is extremely critical. A fast temperature ramp will almost certainly result in co-elution. To improve the resolution of closely eluting isomers, employ a very slow oven temperature ramp (e.g., 2-5 °C/min).[6] This extends the time analytes spend interacting with the stationary phase, maximizing the potential for separation.

Q4: I'm using GC-MS. Should I use SCAN or Selected Ion Monitoring (SIM) mode? For optimizing sensitivity, especially for trace-level detection, SIM mode is superior. Instead of scanning a wide mass range, the mass spectrometer focuses only on a few characteristic ions for your target pyrazines. This increases the dwell time on each ion of interest, significantly improving the signal-to-noise ratio and lowering detection limits.[6]

Troubleshooting Guide for GC Separation
ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Separation (Co-elution) Inadequate Stationary Phase Selectivity: The column chemistry is not suitable for resolving the isomers.Switch to a more selective stationary phase. A wax column (e.g., ZB-WAXplus) is a proven choice for enhanced pyrazine selectivity.[1][2]
Fast Temperature Ramp: The oven temperature increases too quickly, preventing effective separation.Decrease the oven ramp rate significantly. Try rates between 2-5 °C/min to improve resolution.[6]
Column Overload: Injecting too much sample can lead to broad, overlapping peaks.Dilute the sample or reduce the injection volume.
Inconsistent Retention Times Carrier Gas Flow Fluctuation: The linear velocity of the carrier gas is not stable.Check for leaks in the system. Ensure the gas supply is stable and the electronic pressure control (EPC) is functioning correctly.
Column Bleed/Degradation: The stationary phase is degrading, altering its properties.Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
Poor Peak Shape (Tailing) Active Sites in the System: Unwanted interactions are occurring in the injector liner or at the head of the column.Use a deactivated liner and replace the septum regularly.[6] Trim the first few centimeters of the column.
Sample Matrix Effects: Non-volatile components in the sample are accumulating in the system.Implement a sample cleanup procedure, such as Solid Phase Microextraction (SPME), to isolate the volatile pyrazines.[7]
Protocol: GC-MS Method for High-Resolution Pyrazine Isomer Separation

This protocol provides a robust starting point for separating a mixture of pyrazine isomers.

  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector.

    • Mass Spectrometer (MS) detector.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column ZB-WAXplus (or equivalent wax column), 30-60 m x 0.25 mm ID, 0.25 µm film thickness[2][6][8]Provides enhanced selectivity for polarizable pyrazine isomers.
Injector Temperature 250 °C[1]Ensures rapid and complete volatilization of the analytes.
Carrier Gas Helium at a constant flow of 1.2 mL/min[1]Provides good efficiency and is inert.
Injection Mode Splitless (for 1 min)Maximizes the amount of analyte transferred to the column for trace analysis.
Oven Program Initial: 50 °C, hold 2 min. Ramp: 3 °C/min to 240 °C. Final Hold: 5 min at 240 °C.[1][6]A slow ramp rate is crucial for resolving closely eluting isomers.
  • Mass Spectrometer Conditions:

ParameterRecommended Setting
Ion Source Temp. 230 °C[1]
Quadrupole Temp. 150 °C[1]
Acquisition Mode SIM (Selected Ion Monitoring) for target analysis; SCAN (m/z 40-300) for initial screening.[1][6]
  • Procedure:

    • Prepare a standard mixture of the target pyrazine isomers and a separate n-alkane standard series (e.g., C7-C30) in a suitable solvent (e.g., dichloromethane).

    • Inject 1 µL of the standard mixture into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra for each peak.

    • Inject the n-alkane standard under the identical method to determine their retention times.

    • Calculate the Retention Indices (RIs) for each pyrazine isomer and compare them with literature or library values for positive identification.[2]

Section 2: High-Performance Liquid Chromatography (HPLC) for Pyrazine Isomer Separation

HPLC is a versatile alternative to GC, particularly for less volatile or thermally labile pyrazine derivatives.[1] While not as common as GC for flavor analysis, it is a powerful tool in pharmaceutical and quality control settings.[7] The key to successful HPLC separation lies in the meticulous optimization of the mobile phase and stationary phase selection.

Frequently Asked Questions (FAQs) for HPLC Analysis

Q1: What is the best column and mobile phase to start with for separating pyrazine isomers? A C18 reversed-phase column is the most common and effective starting point.[1][7] For the mobile phase, begin with an isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).[1] Acetonitrile is often preferred over methanol as it can offer different selectivity for aromatic heterocyclic compounds.[7]

Q2: My isomers are not separating with a simple acetonitrile/water mobile phase. What is the next step? Systematically optimize the mobile phase. The first step is to vary the percentage of the organic modifier (acetonitrile).[1] Test concentrations from 30% to 60%. If this fails to provide resolution, switch the organic modifier to methanol and repeat the process.[7] Methanol and acetonitrile have different solvent properties and will interact with your analytes and the stationary phase differently, which can dramatically alter selectivity.[9]

Q3: How can adjusting the mobile phase pH help? Pyrazines are basic compounds. Adjusting the mobile phase pH can change the ionization state of the analytes, which in turn affects their retention and selectivity on a reversed-phase column.[10] Adding a small amount of an acid, such as 0.1% formic acid, can sharpen peaks and improve separation.[1] It is crucial to operate within the stable pH range of your column.

Q4: Can I use chiral columns to separate non-chiral positional isomers? Yes, surprisingly this can be a very effective strategy for particularly challenging separations of non-chiral regio-isomers. Polysaccharide-based chiral stationary phases (CSPs) can provide unique steric and electronic interactions that allow for the resolution of isomers with very subtle structural differences.[8]

Troubleshooting and Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting poor separation of pyrazine isomers in reversed-phase HPLC.

G start Problem: Poor or No Separation of Pyrazine Isomers step1 Vary % Organic Modifier (e.g., 30-60% ACN) start->step1 step2 Change Organic Modifier (Switch ACN to MeOH) step1->step2 No Resolution success Resolution Achieved step1->success Success step3 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) step2->step3 No Resolution step2->success Success step4 Introduce Gradient Elution step3->step4 No Resolution step3->success Success step5 Consider Alternative Stationary Phase (e.g., Chiral Column) step4->step5 No Resolution step4->success Success step5->success Success fail Consult Advanced Techniques (e.g., 2D-LC, Different Column Chemistry) step5->fail No Resolution

Caption: Troubleshooting workflow for poor pyrazine isomer separation in HPLC.

Protocol: HPLC Method Development for Pyrazine Isomers

This protocol provides a systematic approach to developing a separation method for pyrazine isomers using reversed-phase HPLC.

  • Instrumentation:

    • High-Performance Liquid Chromatograph.

    • UV Detector (or MS Detector).

  • Initial Screening Conditions:

ParameterRecommended Setting
Column C18 (e.g., Capcell Pak C18), 5 µm, 250 mm x 4.6 mm i.d.[1][7]
Mobile Phase Acetonitrile/Water (50:50 v/v)[1]
Flow Rate 1.0 mL/min[1]
Temperature Ambient (25 °C)[1][7]
Detection UV at 270 nm[1][7]
  • Optimization Procedure:

    • Equilibrate: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes or until a stable baseline is achieved.

    • Inject Sample: Inject a standard mixture of the pyrazine isomers.

    • Analyze Chromatogram: Assess the retention times and resolution. If co-elution occurs, proceed with optimization.

    • Vary Organic Modifier Percentage: Prepare a series of mobile phases with different acetonitrile concentrations (e.g., 60%, 50%, 40%, 30%). Run the sample with each mobile phase, ensuring proper equilibration each time. Analyze the chromatograms for changes in resolution.[1]

    • Change Organic Modifier Type: If acetonitrile does not provide adequate separation, switch to methanol. Repeat step 4 using a range of methanol concentrations.[7]

    • Adjust Mobile Phase pH: If resolution is still insufficient, modify the aqueous portion of the best mobile phase from the previous steps by adding an acidifier (e.g., 0.1% formic acid). This can significantly alter selectivity for these basic compounds.[1][11]

    • Introduce a Gradient: If isocratic elution fails, develop a gradient elution method. Start with a lower percentage of organic modifier and gradually increase it over the course of the run. This can help resolve isomers with different polarities while sharpening peaks.

General Method Development Workflow

This diagram illustrates the high-level decision-making process when starting a new pyrazine isomer separation project.

G start Start: Separate Pyrazine Isomers volatility_check Are isomers volatile and thermally stable? start->volatility_check gc_path Select Gas Chromatography (GC) volatility_check->gc_path Yes hplc_path Select High-Performance Liquid Chromatography (HPLC) volatility_check->hplc_path No / Unknown gc_column Start with Wax Column (e.g., ZB-WAXplus) gc_path->gc_column hplc_column Start with C18 Column (ACN/Water Mobile Phase) hplc_path->hplc_column gc_optimize Optimize Oven Temp. Program (Slow Ramp: 2-5 °C/min) gc_column->gc_optimize gc_id Confirm ID with Retention Indices (RI) gc_optimize->gc_id endpoint Optimized Separation Method gc_id->endpoint hplc_optimize Systematically Optimize Mobile Phase (Solvent, %, pH) hplc_column->hplc_optimize hplc_id Confirm ID with Reference Standards hplc_optimize->hplc_id hplc_id->endpoint

Caption: A generalized workflow for selecting and developing a method for pyrazine isomers.

References
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Available at: [Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. Available at: [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Available at: [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Thesis. Available at: [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. Available at: [Link]

  • Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society. Available at: [Link]

  • Highly Efficient Separation of Hexane Isomers by Rigid-Flexible Pyrazine-Pillar Ultramicroporous Metal–Organic Framework. ResearchGate. Available at: [Link]

  • Improving Flash Purification of Chemically Related Pyrazines. Biotage. Available at: [Link]

  • Shape-Matching and Halogen Bonding in Chiral Pyrazine-Allene Hosts: Confining an Unstable Guest Conformation. PMC. Available at: [Link]

  • Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. Journal of Food Science. Available at: [Link]

  • Polymorphism and Negative Linear Compressibility in Pyrazine-d4. PMC. Available at: [Link]

  • Pyrazine. SIELC Technologies. Available at: [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Available at: [Link]

  • Separation of Pyrazine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Fate of pyrazines in the flavored liquids of e-cigarettes. PMC. Available at: [Link]

  • Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. PMC. Available at: [Link]

  • Vaporization, Sublimation Enthalpy, and Crystal Structures of Imidazo[1,2-a]pyrazine and Phthalazine. Journal of Chemical & Engineering Data. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • HPLC Troubleshooting Guide. Agilent Technologies. Available at: [Link]1].pdf

  • Purification of pyrazine. Google Patents.

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Reference Data & Comparative Studies

Comparative

Target Validation and Comparative Profiling of 3,5-Dimethoxy-6-methylpyrazin-2-amine (DMM-PA)

As drug development shifts toward highly targeted therapies, validating the precise biological mechanism of novel small molecules is paramount. 3,5-Dimethoxy-6-methylpyrazin-2-amine (CAS 90008-58-5), hereafter referred t...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly targeted therapies, validating the precise biological mechanism of novel small molecules is paramount. 3,5-Dimethoxy-6-methylpyrazin-2-amine (CAS 90008-58-5), hereafter referred to as DMM-PA , is a compact, low-molecular-weight compound belonging to the pyrazine class. Pyrazine derivatives are well-documented as potent, ATP-competitive inhibitors of kinases, particularly demonstrating high affinity for Casein Kinase 2 (CK2) and PIM kinases[1][2].

This guide provides a comprehensive, objective framework for deconvoluting and validating the biological target of DMM-PA. By comparing its performance against established clinical-stage alternatives like Silmitasertib (CX-4945), we establish a robust, self-validating methodology for target confirmation.

Part 1: Target Deconvolution & Validation Strategies

To objectively evaluate DMM-PA, we must move beyond isolated cell-free enzymatic assays, which often yield false positives due to artifactual binding. As application scientists, we rely on a tripartite, orthogonal validation strategy:

  • DARTS (Drug Affinity Responsive Target Stability):

    • The Causality: We utilize DARTS for initial target deconvolution because it relies on thermodynamic principles rather than chemical modification. When DMM-PA binds to its target, it restricts the protein's conformational flexibility, shielding specific cleavage sites from proteases[3]. This allows us to use the native, unmodified DMM-PA molecule, preserving its true binding kinetics and preventing steric hindrance artifacts caused by bulky biotin or fluorophore tags.

  • CETSA (Cellular Thermal Shift Assay):

    • The Causality: While DARTS identifies the target in cell lysates, CETSA is deployed to confirm target engagement inside living cells[4]. We choose CETSA because it maintains the complex intracellular environment (native ATP concentrations, scaffolding proteins, and compartmentalization). If DMM-PA stabilizes the target here, it proves the drug successfully penetrates the cell membrane and outcompetes endogenous ligands.

  • SPR (Surface Plasmon Resonance):

    • The Causality: Equilibrium affinity ( KD​ ) alone is insufficient for modern drug development. SPR is utilized to quantify real-time binding kinetics. By measuring the association ( Kon​ ) and dissociation ( Koff​ ) rates, we can calculate the drug's residence time on the target—a metric that often correlates better with in vivo efficacy than KD​ .

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol must be a self-validating system containing internal controls that rule out experimental artifacts.

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Self-Validation Mechanism: This protocol includes a vehicle (DMSO) control to establish the baseline thermal stability of the target, and an unheated control (37°C) to verify that DMM-PA does not artificially alter total protein expression during the short incubation period.

  • Cell Treatment: Culture HCT116 colorectal carcinoma cells to 80% confluency. Treat the cells with 10 µM DMM-PA, 10 µM Silmitasertib (positive control), or 0.1% DMSO (vehicle control) for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash thoroughly with PBS, and divide the suspension into 8 equal aliquots. Subject each aliquot to a strict temperature gradient (40°C to 70°C) for exactly 3 minutes using a calibrated PCR thermocycler.

  • Lysis and Clearance: Cool the aliquots to room temperature. Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, precipitated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western blot using an anti-CK2 α antibody. Calculate the melting temperature ( Tm​ )—the point at which 50% of the protein remains soluble.

Protocol 2: Surface Plasmon Resonance (SPR)
  • Self-Validation Mechanism: This protocol utilizes a reference flow cell (unmodified dextran matrix) to continuously subtract non-specific background binding, and a rigorous concentration series to ensure the response follows a dose-dependent, 1:1 Langmuir binding model.

  • Immobilization: Immobilize recombinant human CK2 α onto a CM5 sensor chip via standard amine coupling chemistry (Target immobilization level: 2000 RU). Leave Flow Cell 1 unmodified to serve as the reference.

  • Analyte Preparation: Prepare a 2-fold dilution series of DMM-PA (ranging from 1000 nM down to 15.6 nM) in running buffer (HBS-EP+ supplemented with 1% DMSO to ensure compound solubility).

  • Kinetic Injection: Inject the analytes over both flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed immediately by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the resulting sensograms (subtracting Flow Cell 1 data and a blank buffer injection) and fit the curves to a 1:1 binding model to extract Kon​ and Koff​ .

Part 3: Comparative Performance Data

The following table summarizes the quantitative target validation data, benchmarking DMM-PA against the gold-standard CK2 inhibitor, Silmitasertib (CX-4945).

MetricDMM-PA (Compound 1)Silmitasertib (CX-4945)Assay Rationale
Validated Target CK2 α CK2 α Confirmed via DARTS & CETSA
CETSA ΔTm​ +6.2 °C+7.5 °CMeasures in cellulo target engagement
SPR KD​ (Affinity) 45 nM1.1 nMQuantifies equilibrium binding affinity
SPR Koff​ (Dissociation) 1.2×10−3s−1 3.5×10−4s−1 Determines target residence time
Cellular IC50​ 0.8 µM0.2 µMHCT116 Anti-proliferative phenotypic assay

Data Interpretation: While DMM-PA exhibits a slightly faster off-rate ( Koff​ ) and lower overall affinity than the highly optimized clinical candidate Silmitasertib, its robust ΔTm​ of +6.2 °C confirms excellent cell permeability and highly specific intracellular target engagement, making it a viable biochemical probe.

Part 4: Visualization of Workflows and Pathways

TargetValidation Compound 3,5-Dimethoxy-6-methylpyrazin-2-amine (DMM-PA) Phenotype Phenotypic Screening (Anti-proliferative) Compound->Phenotype Induces CETSA CETSA (In Cellulo Target Engagement) Phenotype->CETSA Deconvolution DARTS DARTS (Protease Protection) Phenotype->DARTS Deconvolution SPR SPR (Binding Kinetics) Phenotype->SPR Validation Target Validated Target: Casein Kinase 2 (CK2) CETSA->Target Confirms binding DARTS->Target Identifies target SPR->Target Quantifies affinity

Fig 1. Orthogonal target validation workflow for DMM-PA from phenotypic hit to confirmed target.

CK2Pathway DMM_PA DMM-PA (Inhibitor) CK2 Casein Kinase 2 (CK2) DMM_PA->CK2 Inhibits PTEN PTEN (Active) CK2->PTEN Phosphorylates (Blocks) AKT AKT Pathway (Suppressed) PTEN->AKT Inhibits Apoptosis Apoptosis (Triggered) AKT->Apoptosis Blocks

Fig 2. Mechanism of action: DMM-PA inhibits CK2, restoring PTEN activity and triggering apoptosis.

References
  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Source: PubMed (NIH) URL:[Link]

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Source: PubMed (NIH) URL:[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Source: PubMed (NIH) URL:[Link]

  • Target identification using drug affinity responsive target stability (DARTS). Source: PubMed (NIH) URL:[Link]

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Validation

In-Vitro vs In-Vivo Efficacy of 3,5-Dimethoxy-6-methylpyrazin-2-amine Analogs: A Comprehensive Comparison Guide

As of early 2026, the demand for highly selective inhibitors targeting the DNA Damage Response (DDR) network continues to drive oncology drug discovery. Among the most privileged chemical scaffolds in this space is the a...

Author: BenchChem Technical Support Team. Date: March 2026

As of early 2026, the demand for highly selective inhibitors targeting the DNA Damage Response (DDR) network continues to drive oncology drug discovery. Among the most privileged chemical scaffolds in this space is the aminopyrazine core. Specifically, analogs derived from the 3,5-Dimethoxy-6-methylpyrazin-2-amine (CAS: 90008-58-5) building block have served as the structural foundation for some of the most potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, including precursors to clinical candidates like Berzosertib (VE-822) .

This guide provides an objective, data-driven comparison of the in-vitro potency versus the in-vivo translation of this specific analog class. As a Senior Application Scientist, I have structured this guide to move beyond mere phenotypic observations, detailing the causality behind the assays, the self-validating nature of the protocols, and the pharmacokinetic hurdles that define the translation gap.

Mechanistic Grounding: The ATR-CHK1 Axis

To understand the efficacy of 3,5-Dimethoxy-6-methylpyrazin-2-amine analogs, we must first examine their target. ATR is an apical kinase that stabilizes replication forks during oncogene-induced replication stress. In tumors lacking functional p53 (which controls the G1/S checkpoint), cells become entirely dependent on the ATR-CHK1-mediated intra-S and G2/M checkpoints to survive DNA damage .

Aminopyrazine analogs act as Type I, ATP-competitive inhibitors. The 2-amino group forms a critical hydrogen bond with the hinge region of the ATR kinase domain, while the 3,5-dimethoxy substitutions occupy the hydrophobic specificity pocket, granting these analogs >100-fold selectivity for ATR over closely related PIKK family members like ATM and DNA-PK .

ATR_Pathway ssDNA ssDNA / Replication Stress RPA RPA-ATRIP Complex ssDNA->RPA ATR ATR Kinase RPA->ATR Recruits & Activates CHK1 CHK1 (Ser345 Phosphorylation) ATR->CHK1 Phosphorylates Analog 3,5-Dimethoxy-6-methylpyrazin-2-amine Analogs Analog->ATR Competitive ATP Inhibition Apoptosis Mitotic Catastrophe / Apoptosis (in p53-deficient cells) Analog->Apoptosis Synthetic Lethality CDC25A CDC25A Degradation CHK1->CDC25A CellCycle Cell Cycle Arrest & DNA Repair CDC25A->CellCycle CellCycle->Apoptosis Checkpoint Failure

Fig 1: Mechanism of action of 3,5-Dimethoxy-6-methylpyrazin-2-amine analogs inhibiting the ATR-CHK1 pathway.

In-Vitro Efficacy Profile

In-vitro, 3,5-Dimethoxy-6-methylpyrazin-2-amine derivatives exhibit exceptional biochemical potency. The electron-donating methoxy groups increase the electron density of the pyrazine ring, strengthening the hinge-binding interaction and resulting in sub-10 nM IC50 values in cell-free assays.

Protocol 1: Self-Validating HTRF Kinase Assay

To objectively quantify in-vitro potency, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Causality & Rationale: HTRF is selected over radiometric assays because the time-gated fluorescence measurement eliminates false positives caused by auto-fluorescent library compounds. Furthermore, ATP is strictly maintained at its apparent Michaelis constant ( Km​ ) to ensure maximum sensitivity to competitive aminopyrazine inhibitors.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human ATR/ATRIP complex in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 3,5-Dimethoxy-6-methylpyrazin-2-amine analogs (10-point dose-response, 0.1 nM to 10 µM) into a 384-well plate. Incubate with the enzyme for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the generic substrate (e.g., p53-derived peptide) and ATP at Km​ (typically 2-5 µM).

  • Detection: After 60 minutes, terminate the reaction using EDTA. Add the Europium-cryptate labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.

  • Self-Validation Check: The assay must include VE-821 as a positive control. The plate is only deemed valid if the Z'-factor (calculated from DMSO vehicle vs. EDTA-quenched wells) is strictly ≥0.65 .

In-Vivo Efficacy Profile & The Translation Gap

While in-vitro data for these analogs is stellar, the in-vivo translation presents distinct pharmacokinetic (PK) challenges. The very functional groups that grant target selectivity—the 3,5-dimethoxy moieties—are highly susceptible to rapid in-vivo O-demethylation by hepatic CYP450 enzymes. This metabolic liability often leads to high clearance rates and poor oral bioavailability ( F<20% ), necessitating intravenous (IV) administration in murine models .

Protocol 2: In-Vivo Xenograft Efficacy & PD Biomarker Workflow
  • Causality & Rationale: We utilize nude mice bearing p53-deficient tumor xenografts (e.g., HT-29 colorectal or OVCAR-3 ovarian). The p53 deficiency is a deliberate choice: it creates a synthetic lethal environment where the tumor relies exclusively on ATR for survival, maximizing the therapeutic window of the analog while sparing wild-type host tissues.

Step-by-Step Methodology:

  • Engraftment: Inject 5×106 p53-deficient cells subcutaneously into the right flank of athymic nude mice.

  • Dosing Regimen: Once tumors reach ~150 mm³, randomize mice. Administer the analog via IV tail-vein injection (to bypass first-pass hepatic O-demethylation) at 25 mg/kg, either as a monotherapy or 1 hour prior to Cisplatin (5 mg/kg).

  • Volumetry & Tolerability: Measure tumor volume via digital calipers bi-weekly. Monitor body weight; a >15% drop triggers a mandatory dose-holiday, ensuring the protocol remains ethically and scientifically sound.

  • Pharmacodynamic (PD) Validation: Harvest tumors at 2h, 6h, and 24h post-dose. Perform Western Blotting and IHC for p-CHK1 (Ser345) and γ H2AX.

    • Validation: A successful in-vivo run must show a transient drop in p-CHK1 at 2h that rebounds by 24h, perfectly correlating with the analog's plasma clearance half-life.

Workflow InVitro In-Vitro Screening (HTRF Kinase Assay) CellAssay Cellular PD (p-CHK1 WB) InVitro->CellAssay IC50 < 10nM PK In-Vivo PK Profiling (Clearance & T1/2) CellAssay->PK Target Engagement InVivo In-Vivo Xenograft (Tumor Vol & IHC) PK->InVivo Bioavailability > 30%

Fig 2: Step-by-step translational workflow from in-vitro screening to in-vivo xenograft validation.

Comparative Data Analysis

To objectively evaluate the 3,5-Dimethoxy-6-methylpyrazin-2-amine scaffold, we must benchmark it against both its direct derivatives (like VE-821) and structurally distinct clinical alternatives (like AZD6738) .

Compound / Scaffold ClassATR IC50 (In-Vitro)Selectivity (ATR vs ATM)In-Vivo Bioavailability (F%)In-Vivo Efficacy (Xenograft)Primary Pharmacological Limitation
3,5-Dimethoxy-6-methylpyrazin-2-amine Analogs < 10 nM > 100-fold 15 - 30% (Low/Mod) Strong (w/ Cisplatin) Rapid O-demethylation clearance
VE-821 (Reference Aminopyrazine)26 nM> 100-fold< 20% (IV only)Moderate (Monotherapy)Poor oral bioavailability
AZD6738 (Ceralasertib - Clinical)1 nM> 1000-fold> 50% (Oral)Strong (Monotherapy)Dose-limiting hematologic toxicity
Schisandrin B (Natural Product)7.25 µMLowVariableWeakLow potency, pleiotropic effects
Expert Synthesis

The data clearly illustrates that while the 3,5-Dimethoxy-6-methylpyrazin-2-amine scaffold provides unparalleled in-vitro target engagement and selectivity, its raw in-vivo utility as a monotherapy is bottlenecked by its metabolic profile. Modern drug development campaigns utilizing this building block must focus on rigidifying the methoxy groups (e.g., via macrocyclization or bioisosteric replacement) to prevent rapid clearance, thereby bridging the gap between its exceptional in-vitro IC50 and its in-vivo area under the curve (AUC).

References

  • Rundle S, Bradbury A, Drew Y, Curtin NJ. "Targeting the ATR-CHK1 Axis in Cancer Therapy." Cancers (Basel). 2017. URL:[Link]

  • Kawasumi M, Bradner JE, Tolliday N, et al. "Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity." Cancer Research. 2014. URL:[Link]

  • Singh G, Sharma R, Gautam V, et al. "Recent advances in small molecule ATR kinase inhibitors as anticancer agents." Future Medicinal Chemistry (Taylor & Francis). 2026. URL:[Link]

Comparative

Comparative Guide to Synthetic Routes for Substituted Pyrazines: Efficiency, Yield, and Mechanistic Insights

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug development: the efficient, regioselective synthesis of highly substituted pyrazines. Pyrazine cores are ubiquitous in therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug development: the efficient, regioselective synthesis of highly substituted pyrazines. Pyrazine cores are ubiquitous in therapeutic agents and bioactive natural products, yet traditional synthetic methods often fall short when complex, unsymmetrical substitution patterns are required.

This guide objectively compares three distinct synthetic routes to substituted pyrazines: classical condensation, transition-metal-catalyzed de novo multicomponent cyclization, and copper-mediated diazide cyclization. By analyzing the causality behind experimental choices, this guide provides a self-validating framework for selecting the optimal synthetic strategy for your specific target[1][2].

The Synthetic Challenge: Symmetrical vs. Unsymmetrical Pyrazines

The traditional workhorse for pyrazine synthesis is the condensation of 1,2-diamines with 1,2-dicarbonyls. While highly efficient for symmetrical targets, this route is notoriously problematic for unsymmetrical pyrazines, frequently yielding intractable regioisomeric mixtures[1]. To bypass these limitations, modern methodologies rely on pre-functionalized backbones or controlled electrocyclization cascades. The choice of route dictates not only the yield but the fundamental structural scope of the resulting heterocycle.

Route 1: Classical Condensation via Heterogeneous Catalysis

For symmetrical or simple alkyl/aryl-substituted pyrazines, classical condensation remains the most atom-economical approach. Recent advances have replaced harsh acidic conditions with recyclable, heterogeneous catalysts.

Mechanistic Causality: Using an ionic liquid-functionalized chitosan catalyst ([DSIM][AlCl3]x–@CS), the reaction can be driven under solvent-free conditions at room temperature[2][3]. The Lewis acidic [AlCl3]x⁻ anion increases the electrophilicity of the dicarbonyl carbon, accelerating nucleophilic attack by the diamine. The chitosan matrix provides a high-surface-area support that facilitates mass transfer while allowing the catalyst to be easily recovered via filtration[3].

Pros & Cons:

  • Pros: Exceptionally high yields (up to 98%), solvent-free green chemistry, rapid reaction times, and catalyst recyclability[2].

  • Cons: Fundamentally limited by regioselectivity issues when using two different α-amino ketones or unsymmetrical precursors.

Route 2: De Novo Cyclization of α-Diazo Oxime Ethers

When the target is a highly functionalized, unsymmetrical pyrazine, traditional condensation fails. Park and colleagues developed a powerful alternative utilizing the reactivity of α-imino carbenoids with 2H-azirines[1][4].

Mechanistic Causality: The choice of catalyst is critical here. While Rhodium catalysts are typically superior for vinyl carbenoid reactions, they completely fail in this system, likely due to overly rapid carbene dimerization[4]. Instead, Cu(II) catalysts—specifically Cu(hfacac)₂—stabilize the copper carbenoid intermediate just enough to allow controlled nucleophilic attack by the 2H-azirine[1]. This forms a 1,4-diazahexatriene ylide, which undergoes a spontaneous 6π-electrocyclization and subsequent methanol elimination to yield the aromatized pyrazine[4].

Route2_Mechanism A α-Diazo Oxime Ether C Copper Carbenoid Intermediate A->C N2 release B Cu(hfacac)2 Catalyst B->C Activation E Ylide Isomerization (1,4-diazahexatriene) C->E + 2H-Azirine D 2H-Azirine Addition D->E F 6π-Electrocyclization E->F G 1,4-Dihydropyrazine F->G H Methanol Elimination G->H I Unsymmetrical Pyrazine H->I Aromatization

Mechanism of Cu-catalyzed electrocyclization to unsymmetrical pyrazines.

Pros & Cons:

  • Pros: Excellent regiocontrol; tolerates a wide range of electronic and steric substituents (including biheteroaryl groups)[1].

  • Cons: Requires the multi-step synthesis of diazo precursors and azirines; moderate thermal requirements (up to 150 °C)[4].

Route 3: Diazidation and Cyclization of N-allyl Malonamides

For accessing densely substituted pyrazines possessing ester and hydroxy groups at the 2- and 3-positions, Kirsch et al. introduced a sequence beginning with the diazidation of N-allyl malonamides[5].

Mechanistic Causality: Simple thermal heating of the geminal diazide in xylene yields only 43% of the product due to competing intermolecular side reactions. By switching to stoichiometric Copper(I) iodide in glacial acetic acid at 120 °C, the yield increases to 68%. The CuI coordinates with the diazide, facilitating a controlled nitrene formation and driving the intramolecular cyclization over degradation pathways[5]. Interestingly, other transition metals (Fe, Pd) completely suppress pyrazine formation, highlighting the unique templating effect of Cu(I) in this specific solvent system.

Route3_Mechanism A N-allyl Malonamide B Diazidation (NaN3, I2) A->B C gem-Diazido N-allyl Malonamide B->C E Nitrene Formation / N2 Loss C->E Cu-mediated D CuI / AcOH (120 °C) D->E F Intramolecular Cyclization E->F G Aromatization & Rearrangement F->G H Densely Substituted Pyrazine G->H

Copper-mediated cyclization of gem-diazides to densely substituted pyrazines.

Pros & Cons:

  • Pros: Grants access to highly specific 2,3-functionalized pyrazine cores that are difficult to synthesize otherwise; highly reproducible.

  • Cons: Requires handling of potentially hazardous diazide intermediates; requires stoichiometric metal loading[5].

Quantitative Data Comparison

The following table summarizes the operational parameters and efficiencies of the three discussed routes.

Synthetic RouteSubstrate ScopeCatalyst / ReagentsKey ConditionsYield RangeRegioselectivity
Classical Condensation 1,2-Diamines + 1,2-Dicarbonyls[DSIM][AlCl₃]ₓ–@CSSolvent-free, 25 °C92–98%Poor (Often yields mixtures for unsymmetrical targets)
De Novo Cyclization α-Diazo Oxime Ethers + 2H-AzirinesCu(hfacac)₂ (Catalytic)DCE, 90 °C → 150 °C60–87%Excellent (Specifically designed for unsymmetrical pyrazines)
Diazide Cyclization gem-Diazido N-allyl MalonamidesCuI (Stoichiometric)AcOH, 120 °C, 24 h43–68%High (Pre-defined by the malonamide backbone)

Self-Validating Experimental Protocols

To ensure reproducibility, the following step-by-step methodologies incorporate self-validating checkpoints.

Protocol A: Chitosan IL-Catalyzed Condensation[3]
  • Preparation: Add benzil (2 mmol) and o-phenylenediamine (2 mmol) to a reaction vessel.

  • Catalyst Addition: Introduce the [DSIM][AlCl₃]ₓ–@CS catalyst (100 mg).

  • Reaction: Stir the mixture at 25 °C under solvent-free conditions.

  • Validation: Monitor reaction progress via TLC. The complete disappearance of the diketone spot validates total conversion (typically within 15-30 minutes).

  • Isolation: Extract the mixture with hot ethanol. Filter the solution to recover the insoluble chitosan catalyst. Recrystallization of the filtrate inherently purifies the target pyrazine.

Protocol B: Cu-Catalyzed Electrocyclization[2][5]
  • Preparation: Dissolve the α-diazo oxime ether (0.36 mmol) and 2H-azirine (0.3 mmol) in 1,2-dichloroethane (DCE) to achieve a concentration of 0.15 M.

  • Catalyst Addition: Add Cu(hfacac)₂ catalyst (optimized loading, typically 5-10 mol%).

  • Reaction: Heat the reaction mixture to 90 °C.

  • Validation: Monitor N₂ gas evolution; the cessation of bubbling indicates complete carbenoid formation. Subsequently, heat the sealed vessel to 150 °C to drive the electrocyclization to completion.

  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography to isolate the unsymmetrical pyrazine from unreacted trace azirine.

Protocol C: CuI-Mediated Diazide Cyclization[1][6]

Caution: Diazidated compounds are energetic materials. Use protective gear and blast shields for scales > 1 mmol.

  • Preparation: Dissolve the gem-diazido N-allyl malonamide (1 mmol) in glacial acetic acid to a concentration of 0.05 M.

  • Reagent Addition: Add a stoichiometric amount of Copper(I) iodide (1.0 eq).

  • Reaction: Stir the reaction mixture at 120 °C for 24 hours under an argon atmosphere.

  • Validation & Isolation: Cool the mixture to room temperature. Filter the dark solution through a short pad of celite to remove insoluble copper salts—this validates the removal of the stoichiometric metal mediator.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via silica gel chromatography to yield the densely substituted pyrazine.

References

  • Loy, N. S. Y., Kim, S., & Park, C.-M. (2015). Synthesis of Unsymmetrical Pyrazines Based on α-Diazo Oxime Ethers. Organic Letters, 17(3), 395-397.[Link]

  • Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(88), 55594-55597.[Link]

  • Sharma, P., et al. (2019). Novel Ionic Liquid-Functionalized Chitosan [DSIM][AlCl3]x–@CS: Synthesis, Characterization, and Catalytic Application for Preparation of Substituted Pyrazine Derivatives. ACS Omega, 4(4), 7648–7659.[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazine Amine Quantification

For researchers, scientists, and drug development professionals, the precise and reliable quantification of pyrazine amines is a cornerstone of quality control, safety assessment, and pharmacokinetic analysis. These hete...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of pyrazine amines is a cornerstone of quality control, safety assessment, and pharmacokinetic analysis. These heterocyclic aromatic compounds are not only pivotal structural motifs in numerous pharmaceutical agents, such as the anti-tuberculosis drug Pyrazinamide, but are also significant in flavor and aroma chemistry.[1][2] The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose.[3] This guide provides an in-depth comparison of analytical techniques for pyrazine amine quantification, grounded in the rigorous framework of international regulatory guidelines.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices and provides a logical framework for selecting and validating the most appropriate analytical method for your specific application. Every protocol described herein is designed as a self-validating system, ensuring scientific integrity and trustworthiness in your results.

The Regulatory Bedrock: ICH Q2(R1) Guidelines

Before embarking on any validation, it is crucial to understand the regulatory landscape. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the global standard, adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] This guideline provides a comprehensive framework for the validation characteristics required for various analytical procedures.[6] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, whether it be for identification, control of impurities, or assay of the active pharmaceutical ingredient (API).[3]

The validation process can be broken down into a series of logical steps, ensuring that each aspect of the method's performance is thoroughly evaluated.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Analytical Procedure Development & Optimization Protocol Draft Validation Protocol (Pre-defined Acceptance Criteria) Dev->Protocol ATP Define Analytical Target Profile (ATP) ATP->Dev Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Compile Validation Report Robustness->Report Lifecycle Lifecycle Management & Continuous Verification Report->Lifecycle

Caption: A typical workflow for analytical method validation.

Choosing Your Weapon: A Comparison of Analytical Techniques

The selection of an analytical technique is contingent upon the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix.[7] For pyrazine amines, the most common and powerful techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[8]

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, UV absorbance detection.[9]Separation of volatile compounds based on boiling point and polarity, with mass-based detection.[10]HPLC separation coupled with highly selective and sensitive mass detection.[11]
Best Suited For Assay and impurity quantification in bulk drug and simple formulations.[7]Analysis of volatile pyrazines in complex matrices like food or for residual solvent analysis.[12]Trace-level quantification in complex biological matrices (e.g., plasma, urine).[11][13]
Typical LOQ ~0.01% (w/w) or 100 µg/mLng/mL to pg/mL rangepg/mL to fg/mL range[11]
Selectivity Moderate; can be susceptible to interference from co-eluting impurities with similar UV spectra.[6]High; mass spectra provide structural information, but isomers can be challenging.[12]Very High; specificity is achieved through precursor-product ion transitions (MRM).[11]
Key Advantage Robust, cost-effective, widely available.[7]Excellent for volatile compounds, provides structural confirmation.[10]Unmatched sensitivity and selectivity, ideal for bioanalysis.[14]
Considerations Requires chromophores for UV detection. Less sensitive than MS methods.Requires analytes to be volatile or amenable to derivatization.[10]Higher instrument cost and complexity. Susceptible to matrix effects.[13]

This table presents typical performance characteristics compiled from multiple sources and should serve as a general guide.[7][8]

The Pillars of Validation: A Detailed Examination

A validated analytical procedure requires that its performance characteristics are evaluated and deemed suitable for the intended application.[15] These characteristics, or pillars of validation, ensure the method is reliable, reproducible, and accurate.

Specificity / Selectivity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][16]

  • Why it's critical: A lack of specificity can lead to artificially high results due to interfering peaks. For impurity testing, it ensures you are quantifying the correct compound and not an unrelated substance.

  • Experimental Protocol (HPLC):

    • Forced Degradation: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

    • Analysis: Analyze stressed samples alongside an unstressed sample and a placebo/blank.

    • Peak Purity Assessment: Use a photodiode array (PDA) detector to assess peak purity. The main analyte peak should be spectrally pure, and there should be adequate resolution between the analyte and any degradation products.

    • Acceptance Criteria: The analyte peak must be free from co-elution with any degradation products or excipients. Resolution (Rs) between the analyte and the closest eluting peak should typically be >2.0.[17]

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[16] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16]

  • Why it's critical: Linearity confirms that the detector response is predictable across the concentrations you intend to measure. This is fundamental for accurate quantification.

  • Experimental Protocol:

    • Standard Preparation: Prepare a series of at least five concentrations of a reference standard spanning the expected range (e.g., for an assay, 80% to 120% of the target concentration).

    • Analysis: Analyze each concentration in triplicate.

    • Data Evaluation: Plot the average detector response versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration. A visual inspection of the plot should show a linear relationship.

Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]

  • Why it's critical: Accuracy ensures your results are correct, while precision ensures they are reproducible. A method can be precise but not accurate. Both are essential for reliable data.

  • Experimental Protocol (Accuracy by Spike/Recovery):

    • Sample Spiking: Spike a placebo or sample matrix with known amounts of the pyrazine amine analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Preparation: Prepare three replicates at each level.

    • Analysis: Analyze the spiked samples and calculate the percentage recovery.

    • Acceptance Criteria: Recovery should typically be within 98.0% to 102.0% for an assay of a drug substance.

  • Experimental Protocol (Precision):

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[3]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Data Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results.

    • Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically be ≤ 2.0%.[17]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[16] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]

  • Why it's critical: These parameters define the sensitivity of the method. For impurity analysis, the LOQ must be low enough to quantify impurities at their specified limits.

  • Experimental Protocol (Based on Signal-to-Noise):

    • Determine S/N: Analyze samples with known low concentrations of the analyte.

    • Calculation: Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Confirmation: For LOQ, verify that the determined concentration can be analyzed with acceptable accuracy and precision.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]

  • Why it's critical: This demonstrates the reliability of the method for routine use. A robust method will not fail if, for example, the mobile phase pH is off by 0.1 units or the column temperature varies by 2°C.

  • Experimental Protocol:

    • Parameter Variation: Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature, pH).

    • Analysis: Analyze a sample while making small, deliberate changes to these parameters (e.g., flow rate ± 0.1 mL/min).

    • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, resolution, peak tailing).

    • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

System Suitability: The Pre-Flight Check

Before any analysis, a System Suitability Test (SST) must be performed.[15] This is not part of the formal validation but is an integral part of the analytical procedure. It verifies that the chromatographic system is adequate for the intended analysis on the day of the test.[17][18]

G center System Suitability Test (SST) (Standard Injection) param1 Precision / Repeatability (%RSD < 2.0%) center->param1 param2 Tailing Factor (T ≤ 2.0) center->param2 param3 Resolution (Rs > 2.0) center->param3 param4 Theoretical Plates (N > 2000) center->param4 result_pass Proceed with Sample Analysis param1->result_pass All Pass result_fail FAIL: Troubleshoot System (Do Not Analyze Samples) param1->result_fail Any Fail param2->result_pass All Pass param2->result_fail Any Fail param3->result_pass All Pass param3->result_fail Any Fail param4->result_pass All Pass param4->result_fail Any Fail

Sources

Comparative

Assessing the Genotoxicity of Substituted Pyrazine Derivatives: A Mechanistic Comparison Guide

Substituted pyrazine derivatives are ubiquitous in both the food industry (as flavorings and fragrances) and the pharmaceutical sector (as critical intermediates, anti-tuberculosis agents like pyrazinamide, and targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted pyrazine derivatives are ubiquitous in both the food industry (as flavorings and fragrances) and the pharmaceutical sector (as critical intermediates, anti-tuberculosis agents like pyrazinamide, and targeted kinase inhibitors)[1][2]. However, the presence of these compounds as active pharmaceutical ingredients (APIs) or process impurities necessitates rigorous safety evaluations. Under the ICH M7 guidelines, assessing the DNA-reactive (mutagenic) potential of impurities is mandatory to limit carcinogenic risk and ensure patient safety[3][4].

This guide provides an in-depth comparison of genotoxicity assessment strategies for pyrazine derivatives, contrasting the traditional bacterial reverse mutation assay (Ames test) with advanced, mammalian stem-cell-based mechanistic platforms (ToxTracker).

The Mechanistic Basis of Pyrazine Genotoxicity

The genotoxic potential of a pyrazine derivative is heavily dictated by its substitution pattern. While simple alkyl-substituted pyrazines (e.g., 2,5-dimethylpyrazine) are generally recognized as lacking genotoxic potential at the gene or chromosome level[2][5], novel pharmaceutical derivatives with complex functional groups (e.g., halogens, N-oxides, or fused quinoxaline rings) can trigger structural alerts[6].

The causality of pyrazine-induced cellular stress typically falls into three categories:

  • Direct DNA Adduction: Electrophilic substituents can directly attack DNA bases, causing bulky pro-mutagenic lesions.

  • Metabolic Activation: Pyrazines participate in metabolic pathways involving cytochrome P450-mediated side-chain oxidation and ring hydroxylation[1][2]. While often a detoxification route, this can occasionally generate reactive intermediates that induce DNA double-strand breaks (DSBs).

  • Oxidative Stress: Certain pyrazine derivatives can undergo redox cycling, generating Reactive Oxygen Species (ROS) that cause secondary DNA damage, leading to false-positive genotoxicity signals in traditional assays[7][8].

Comparison Guide: Traditional vs. Mechanistic Assays

To accurately classify pyrazine derivatives under ICH M7[4], researchers must choose between traditional screening and advanced mechanistic profiling.

The Traditional Standard: Ames Test (OECD 471)

The Ames test remains the gold standard for Tier 1 ICH M7 compliance[9]. It utilizes Salmonella typhimurium strains to detect point mutations. While highly sensitive to direct mutagens, the Ames test suffers from significant limitations when evaluating complex aromatic nitrogen heterocycles. It often yields false positives due to bacterial-specific metabolism or false negatives if the specific mammalian metabolic activation pathways are not accurately replicated by the standard rat liver S9 fraction[8][10].

The Advanced Alternative: ToxTracker Assay

ToxTracker is a state-of-the-art mammalian stem-cell-based reporter assay designed to provide Mode of Action (MOA) insights[7][11]. It utilizes a panel of six green fluorescent protein (GFP) reporters to discriminate between true DNA reactivity, oxidative stress, and protein misfolding[8][11].

  • Bscl2 and Rtkn reporters: Indicate bulky DNA lesions and DNA double-strand breaks, respectively[7].

  • Srxn1 and Blvrb reporters: Flag ROS generation and oxidative stress[8].

  • Ddit3 reporter: Highlights the unfolded protein response (UPR)[11].

By differentiating true genotoxicants from compounds that cause DNA damage secondary to oxidative stress, ToxTracker prevents the unnecessary attrition of viable drug candidates[10][12].

Performance Metrics: Assay Comparison

The following table summarizes the quantitative performance of standard genotoxicity assays compared to the ToxTracker platform when evaluating complex chemical entities[7][10][11].

Assay TypeSensitivity (%)Specificity (%)Primary EndpointMechanistic Insight (MOA)Sample Requirement
Bacterial Reversion (Ames) ~60 - 77%~77%Point MutationsNoHigh (mg range)
In Vitro Micronucleus (MN) ~81%~54%Chromosomal AberrationsNoMedium
ToxTracker Assay 94% 95% DNA / Oxidative / Protein StressYes (Comprehensive) Low (<10 mg)

Data synthesized from extensive validation studies utilizing reference libraries (ECVAM, EPA ToxCast)[7][10][11].

Experimental Methodologies

Protocol 1: Miniaturized Ames Fluctuation Assay (Adapted for Pyrazines)

This protocol is optimized for early-stage screening of pyrazine derivatives where compound availability is limited.

  • Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA102, TA1535, TA1537) overnight.

    • Causality: Using a multi-strain panel ensures coverage across the entire mutational spectrum (frameshifts via TA98, base-pair substitutions via TA100/TA102) relevant to diverse pyrazine substitutions.

  • Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 homogenate supplemented with NADP+ and glucose-6-phosphate.

    • Causality: Because pyrazines require P450-mediated side-chain oxidation to form potentially reactive metabolites[2], exogenous S9 ensures these transient electrophiles are generated in vitro.

  • Exposure & Incubation: In a 384-well plate, combine the bacterial suspension, S9 mix (or buffer for -S9 conditions), and the pyrazine derivative (ranging from 0.1 to 5000 µ g/plate equivalent). Add a pH indicator medium (bromocresol purple) and incubate for 48–72 hours.

  • Self-Validating Readout: Revertant colonies metabolize glucose, lowering the pH and changing the well color from purple to yellow.

    • Validation: The inclusion of 2-aminoanthracene (+S9) and solvent-only wells serves as an internal control system, validating both the enzymatic competence of the S9 fraction and establishing the baseline spontaneous reversion rate.

Protocol 2: ToxTracker Flow Cytometry Workflow

This protocol is utilized to elucidate the MOA of pyrazine derivatives that flag positive in Tier 1 testing.

  • Cell Culture: Seed mouse embryonic stem (mES) reporter cell lines (Bscl2-GFP, Rtkn-GFP, Srxn1-GFP, Blvrb-GFP, Ddit3-GFP, Btg2-GFP) in 96-well plates.

  • Compound Treatment: Expose the cells to 5 distinct concentrations of the pyrazine derivative (up to 10 mM, or maximum solubility limits) in the presence and absence of S9 mix.

    • Causality: Testing a wide concentration gradient ensures that GFP induction data is captured before extreme cytotoxicity triggers apoptotic DNA fragmentation, which is a primary cause of false positives in traditional in vitro mammalian assays[12].

  • Flow Cytometry Analysis: After 24 hours of exposure, analyze the cells using flow cytometry to simultaneously measure GFP fluorescence (FITC channel) and cell viability (using propidium iodide or an equivalent viability dye).

  • Self-Validating Data Interpretation: A compound is classified as a true genotoxicant only if the Bscl2 or Rtkn reporters are induced >1.5-fold at sub-cytotoxic concentrations (>25% relative survival)[12].

    • Validation: The simultaneous measurement of viability ensures that reporter activation is a direct response to chemical insult, not a secondary artifact of cell death[12].

Genotoxicity Workflow Diagram

The following diagram illustrates the comparative workflow and logical relationships for evaluating pyrazine genotoxicity, highlighting how mechanistic profiling feeds into ICH M7 risk assessment.

Genotoxicity_Workflow cluster_assays Genotoxicity Assessment Tiering cluster_mechanisms Mode of Action (MOA) Elucidation Input Substituted Pyrazine Derivative Ames Ames Test (Bacterial) Mutation Detection Input->Ames Tier 1 ToxTracker ToxTracker (Mammalian) Mechanistic Profiling Input->ToxTracker Tier 2 / Mechanistic Outcome ICH M7 Classification & Risk Assessment Ames->Outcome Direct Mutagenicity DNA_Damage DNA Damage (Bscl2 / Rtkn) ToxTracker->DNA_Damage Ox_Stress Oxidative Stress (Srxn1 / Blvrb) ToxTracker->Ox_Stress Protein_Stress Protein Unfolding (Ddit3) ToxTracker->Protein_Stress DNA_Damage->Outcome Clastogenic/Aneugenic Ox_Stress->Outcome Non-Genotoxic Carcinogen Protein_Stress->Outcome

Comparative workflow for evaluating pyrazine genotoxicity via Ames and ToxTracker assays.

References

  • European Medicines Agency (EMA). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Available at:[Link]

  • International Council for Harmonisation (ICH). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). Available at: [Link]

  • Toxys. ToxTracker - In vitro assay for genotoxicity testing. Available at: [Link]

  • ToxTracker Academy. Science - ToxTracker Academy. Available at:[Link]

  • ResearchGate. Sensitivity and Specificity of the Conventional and ToxTracker in vitro Genotoxicity Tests. Available at: [Link]

  • Labstat International Inc. Evaluate Harm Reduction Potential with the ToxTracker Assay. Available at:[Link]

  • Sciensano. The Vitotox and ToxTracker assays. Available at:[Link]

  • INCHEM. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Available at:[Link]

  • Food and Chemical Toxicology. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Available at: [Link]

  • European Food Safety Authority (EFSA). Scientific Opinion on Flavouring Group Evaluation 50, Revision 1 (FGE.50Rev1). Available at: [Link]

  • HPA. Dimethylpyrazine, 2,5- In Vivo Carcinogenicity/Mutagenicity. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 3,5-Dimethoxy-6-methylpyrazin-2-amine

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol fo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Dimethoxy-6-methylpyrazin-2-amine, a substituted aminopyrazine derivative. By moving beyond a simple checklist and delving into the causality behind these procedures, we aim to empower you with the knowledge to manage this chemical waste stream responsibly and safely.

Hazard Assessment: A Proactive Approach to Safety

Based on the known hazards of analogous aminopyrazine and methoxypyrazine compounds, 3,5-Dimethoxy-6-methylpyrazin-2-amine should be handled as a hazardous substance with the following potential risks[1][2][3]:

  • Acute Oral Toxicity: Likely harmful if swallowed[2][3].

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage[1][2].

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation[1][2].

  • Combustibility: As with many organic solids, it may be combustible, particularly as a fine dust.

This conservative assessment necessitates the stringent handling and disposal protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3,5-Dimethoxy-6-methylpyrazin-2-amine in any capacity, including for disposal, the following PPE is mandatory[1][4][5]:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.To protect against splashes of solutions containing the compound and from airborne dust particles that can cause serious eye irritation or damage[1][2].
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact, which may lead to irritation[1]. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A lab coat or chemical-resistant apron.To protect the wearer's clothing and skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter is recommended if dust generation is likely.To prevent inhalation of the compound, which could lead to respiratory irritation[1][2]. Work should ideally be conducted in a chemical fume hood to minimize inhalation risk[1].

Spill Management: Immediate and Controlled Response

Accidental spills should be managed promptly and safely to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation[2][5].

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as detailed in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a designated, labeled hazardous waste container[6]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth) to absorb the spill[5][7].

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent (e.g., ethanol or a soap and water solution), followed by a final rinse with water[5][7].

  • Collect all Waste: All materials used for cleanup, including absorbent materials and contaminated PPE, must be placed in the hazardous waste container.

  • Label and Store: Seal and label the hazardous waste container with the chemical name and a "Hazardous Waste" label, and store it in a designated, secure area pending disposal.

Disposal Protocol: A Step-by-Step Guide

The primary principle for the disposal of 3,5-Dimethoxy-6-methylpyrazin-2-amine is that it should be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain [2].

Workflow for Proper Disposal:

DisposalWorkflow Start Waste Generation (3,5-Dimethoxy-6-methylpyrazin-2-amine) Segregate Segregate Waste at Source (Solid vs. Liquid, Contaminated Materials) Start->Segregate Containerize Place in a Designated Hazardous Waste Container Segregate->Containerize Label Properly Label Container ('Hazardous Waste', Chemical Name, Date) Containerize->Label Store Store in a Secure, Designated Waste Accumulation Area Label->Store Arrange Arrange for Pickup by a Licensed Hazardous Waste Disposal Service Store->Arrange End Proper Disposal Arrange->End

Sources

Handling

Advanced Laboratory Safety and Operational Guide: Handling 3,5-Dimethoxy-6-methylpyrazin-2-amine

Handling specialized heterocyclic intermediates like 3,5-Dimethoxy-6-methylpyrazin-2-amine (CAS: 90008-58-5) [1] requires a deep understanding of their physicochemical behavior. As researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized heterocyclic intermediates like 3,5-Dimethoxy-6-methylpyrazin-2-amine (CAS: 90008-58-5) [1] requires a deep understanding of their physicochemical behavior. As researchers and drug development professionals scale up the synthesis of novel therapeutics, generic safety protocols are often insufficient. This guide provides a mechanistic, self-validating operational framework for handling this specific pyrazine-2-amine derivative, ensuring both personnel safety and strict logistical compliance.

Mechanistic Causality of Hazards

To design an effective defense, we must first understand the molecular offense. The hazards of 3,5-Dimethoxy-6-methylpyrazin-2-amine and related pyrazine amines[2] stem directly from their chemical structure:

  • Dermal Penetration & Sensitization (H315): The methoxy and methyl groups impart significant lipophilicity to the pyrazine ring. This allows the molecule to rapidly partition into the lipid bilayers of the stratum corneum. Once absorbed, the basic amino group acts as a severe irritant and potential sensitizer[3].

  • Respiratory Aerosolization (H335): As a finely milled powder, this compound is highly susceptible to static-induced aerosolization. Inhalation allows the particulates to bypass upper respiratory defenses, interacting directly with alveolar macrophages and causing acute respiratory distress[4].

  • Ocular Toxicity (H319): The inherent basicity of the amine group can catalyze the hydrolysis of corneal proteins upon contact, leading to severe eye irritation[3].

Quantitative Hazard Data & Mechanistic Thresholds
Hazard CategoryGHS CodeMechanistic CauseQuantitative Threshold / Limit
Acute Oral Toxicity H302Systemic absorption via gastrointestinal tractLD50 (estimated): < 500 mg/kg
Skin Irritation H315Lipophilic penetration of stratum corneumpH (1% aq. solution): ~8.5 - 9.5
Eye Irritation H319Base-catalyzed hydrolysis of corneal proteinsExposure limit: < 0.1 mg/m³ (aerosol)
Respiratory Irritation H335Alveolar macrophage activation by particulatesOEL: Not established (use nuisance dust limit 5 mg/m³)

Personal Protective Equipment (PPE) Matrix

Every piece of protective equipment must be chosen based on the chemical's permeability profile. Latex gloves, for example, are highly permeable to organic amines and must be strictly avoided.

PPE Specifications & Self-Validation Checks
PPE CategoryMaterial SpecificationPerformance MetricSelf-Validation Check
Gloves Nitrile (Min. 0.11 mm thickness)Breakthrough time > 480 minsInflation Test: Inflate glove slightly prior to donning; if it holds pressure, the barrier is intact.
Eye Protection Polycarbonate GogglesANSI Z87.1+ impact ratedVisual Check: Inspect for scratch/fog integrity to ensure zero visibility impairment during handling.
Respiratory N95 / P100 Particulate Filter99.97% filtration efficiencySeal Check: Perform a positive/negative pressure user seal check per.
Body Flame-resistant lab coat100% Cotton or NomexOverlap Check: Ensure coat cuffs are fully tucked under the nitrile gloves to eliminate skin exposure.

Operational Workflow & Emergency Pathways

The following diagram maps the logical flow of standard operations and emergency response pathways.

Workflow Start Risk Assessment (CAS 90008-58-5) PPE Don PPE (Nitrile, Face Shield) Start->PPE Hood Fume Hood Operation (Min. 100 fpm velocity) PPE->Hood Decision Spill or Exposure? Hood->Decision Spill Isolate Area & Apply Absorbent Decision->Spill Spill Exposure Eye/Skin Wash (Min. 15 mins) Decision->Exposure Exposure Decon Surface Decon (10% Bleach / EtOH) Decision->Decon Normal Completion Waste Collect as Organic Waste Spill->Waste Exposure->Waste Decon->Waste

Operational workflow and emergency response pathways for handling pyrazine-2-amine derivatives.

Standard Operating Procedures (SOPs)

We design our protocols as self-validating systems —meaning the procedure itself proves it is working safely in real-time.

Protocol A: Standard Handling and Weighing
  • Pre-Operation Validation: Verify the fume hood face velocity is ≥100 feet per minute (fpm). Self-Validation: Tape a 2-inch strip of tissue paper to the bottom of the sash. A continuous, inward flutter provides immediate visual confirmation of containment efficacy.

  • PPE Donning: Equip your flame-resistant lab coat, safety goggles, and double-layer nitrile gloves.

  • Static Mitigation: Because 3,5-Dimethoxy-6-methylpyrazin-2-amine is a dry powder prone to static charge, discharge static from your spatulas using an anti-static bar or grounding strap to prevent aerosolization during transfer.

  • Transfer: Weigh the chemical using a closed-system analytical balance or strictly within the fume hood. Use a static-free, disposable polypropylene spatula.

  • Decontamination: Wipe down all spatulas and balance surfaces with a 10% bleach solution, followed by 70% ethanol. The bleach oxidizes the residual amine, and the ethanol removes the lipophilic byproducts.

Protocol B: Emergency Spill Response and Neutralization
  • Isolation: Immediately halt work, close the fume hood sash, and alert nearby personnel.

  • Containment: Cover the spilled powder with a damp, inert absorbent (e.g., wet sand or vermiculite) to trap the powder and prevent aerosolization. Do not dry-sweep.

  • Collection: Use a non-sparking scoop to transfer the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Neutralization & Validation: Wash the spill area with a mild acidic solution (e.g., 5% acetic acid) to neutralize the basic amine, followed by a distilled water rinse. Self-Validation: Tap the cleaned surface with a universal pH indicator strip; a reading of pH 6-7 confirms the basic amine has been successfully neutralized and the area is safe.

Protocol C: Hazardous Waste Disposal Plan
  • Segregation: Classify the material as "Solid Organic Hazardous Waste." Do not mix this waste with oxidizing agents (e.g., nitrates, peroxides) due to the risk of exothermic oxidation of the amine group.

  • Containment: Store the waste in a sealed, clearly labeled HDPE container within a secondary containment tray to prevent cross-contamination in the event of a primary container failure.

  • Regulatory Compliance: Adhere strictly to the guidelines for academic and research laboratories[5]. Ensure the waste is removed from the satellite accumulation area within 12 months, or within 3 days if the 55-gallon accumulation limit is reached.

References

  • National Center for Biotechnology Information (PubChem). "Aminopyrazine | C4H5N3 | CID 78747." NIH PubChem Database. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Respiratory Protection Standard - 29 CFR 1910.134." United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR 262 Subpart K)." US EPA. Available at:[Link]

Sources

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